molecular formula C10H8N2O B1312354 Quinoline-6-carboxamide CAS No. 5382-43-4

Quinoline-6-carboxamide

Cat. No.: B1312354
CAS No.: 5382-43-4
M. Wt: 172.18 g/mol
InChI Key: YMNAJWHTELQUJU-UHFFFAOYSA-N
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Description

Quinoline-6-carboxamide (CAS 5382-43-4) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring a fused bicyclic heterocycle with a strategically positioned carboxamide group, is a privileged motif in the design of bioactive compounds, particularly for investigating cancer biology and central nervous system (CNS) disorders . This compound and its derivatives have demonstrated potent and selective antagonistic activity against the P2X7 receptor (P2X7R) . The P2X7R is a key therapeutic target implicated in pathological conditions, including various cancers where it is often overexpressed. Research indicates that specific this compound derivatives act as selective P2X7R antagonists, exhibiting promising anti-proliferative effects and inducing apoptotic cell death in cancer cell lines, such as breast adenocarcinoma (MCF-7), with IC50 values in the sub-micromolar range (e.g., 0.566 µM) . These derivatives showed negligible affinity at other P2 receptor subtypes, highlighting their selectivity, and demonstrated low cytotoxicity in non-transfected cell lines, maintaining >75% cell viability . Further expanding its research utility, the this compound scaffold has been explored as a potential metabotropic glutamate receptor type 1 (mGluR1) antagonist for the study of neuropathic pain . Structure-Activity Relationship (SAR) studies have led to derivatives with significant inhibitory activity in functional cell-based assays, providing valuable tools for probing glutamate signaling pathways . More broadly, quinoline-based compounds, including structurally related 6-cinnamamido-quinoline-4-carboxamide derivatives, are known to impact autophagy—a critical cellular process in cancer cell survival . These compounds can disrupt autophagic flux, impair lysosome function, and subsequently trigger massive apoptosis in a wide spectrum of cancer cell lines, including those with multidrug resistance or p53 deficiencies, making them compelling candidates for oncology research . With a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol , this compound serves as a foundational building block for synthesizing novel derivatives to explore diverse biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAJWHTELQUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453374
Record name Quinoline-6-carboxamide
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5382-43-4
Record name 6-Quinolinecarboxamide
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Record name Quinoline-6-carboxamide
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Record name quinoline-6-carboxamide
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Quinoline-6-carboxamide

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a key heterocyclic aromatic organic compound. This document consolidates essential data on its physicochemical characteristics, synthesis protocols, and biological activities, with a focus on its role in recent drug discovery and development.

Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. Its chemical structure consists of a quinoline ring substituted with a carboxamide group at the 6-position. The presence of the quinoline nucleus and the carboxamide group imparts specific chemical and physical properties that are crucial for its biological interactions and pharmaceutical applications.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5382-43-4[1]
Canonical SMILES C1=CC2=C(C=CC(=C2)C(=O)N)N=C1[1]
InChI InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13)[1]
XLogP3 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 172.063662883 Da[1]
Monoisotopic Mass 172.063662883 Da[1]
Topological Polar Surface Area 56 Ų[1]
Heavy Atom Count 13[1]
Complexity 205[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically starts from quinoline-6-carboxylic acid. Various methodologies have been developed to achieve this transformation, often involving the activation of the carboxylic acid group followed by amidation.

General Synthesis Workflow

Synthesis_Workflow start Quinoline-6-carboxylic Acid step1 Activation of Carboxylic Acid start->step1 Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) intermediate Quinoline-6-carbonyl chloride (Acyl Chloride Intermediate) step1->intermediate step2 Amidation Reaction intermediate->step2 Amine source (e.g., NH₃, primary/secondary amine) product This compound step2->product

General synthesis workflow for this compound.

Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate [2][3]

This common two-step method involves the initial conversion of quinoline-6-carboxylic acid to its more reactive acyl chloride, followed by amidation.

  • Step 1: Formation of Quinoline-6-carbonyl chloride

    • To a solution of quinoline-6-carboxylic acid in a dry aprotic solvent (e.g., toluene or dichloromethane), add thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added.

    • Reflux the mixture for a period of 4-6 hours.[2]

    • Monitor the reaction by an appropriate method (e.g., TLC) until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride, which is often used in the next step without further purification.

  • Step 2: Amidation

    • Dissolve the crude quinoline-6-carbonyl chloride in a suitable dry solvent (e.g., THF or DCM).

    • Cool the solution in an ice bath.

    • Introduce the amine source. For the synthesis of the primary amide, ammonia gas can be bubbled through the solution, or an aqueous solution of ammonia can be used.[3] For substituted amides, a primary or secondary amine is added, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

    • Stir the reaction mixture at room temperature overnight.

    • After completion, the product can be isolated by filtration if it precipitates, or by extraction after washing with water and brine.

    • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Direct Amide Coupling [4]

This one-pot method circumvents the need to isolate the acyl chloride intermediate by using coupling reagents to facilitate the direct formation of the amide bond.

  • In a reaction vessel, dissolve quinoline-6-carboxylic acid, the desired amine (1.0-1.5 equivalents), and a coupling reagent (e.g., BOP reagent, HBTU, EDC) in a dry polar aprotic solvent such as DMF.

  • Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-5 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction's progress using TLC or LC/MS.

  • Upon completion, dilute the reaction mixture with cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under suction to yield the crude product, which can be further purified if necessary.[4]

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others.[5][6][7]

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents through various mechanisms of action.[5] Some derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[5]

  • P2X7 Receptor Antagonism: Certain this compound derivatives act as antagonists of the P2X7 receptor (P2X7R), which is overexpressed in several types of cancer.[2] Antagonism of P2X7R has been shown to attenuate cancer growth by affecting downstream signaling pathways.[2]

  • Signaling Pathways: P2X7R antagonists, including quinoline-based compounds, can reduce the activity of the PI3K/AKT/GSK3/MYCN and HIF1-VEGF signaling pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis in tumors.

Signaling_Pathway cluster_0 This compound Derivative cluster_1 Cellular Signaling cluster_2 Cellular Response Q6C This compound (P2X7R Antagonist) P2X7R P2X7R Q6C->P2X7R Inhibits PI3K PI3K P2X7R->PI3K HIF1 HIF-1 P2X7R->HIF1 Migration Cell Migration P2X7R->Migration Promotes AKT AKT PI3K->AKT GSK3 GSK3 AKT->GSK3 MYCN MYCN GSK3->MYCN Proliferation Cell Proliferation MYCN->Proliferation VEGF VEGF HIF1->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

P2X7R-mediated signaling pathways inhibited by this compound derivatives.
  • Induction of Apoptosis: Some derivatives, such as 6-cinnamamido-quinoline-4-carboxamides, have been shown to impair lysosome function, which disrupts autophagy and leads to apoptotic cell death in cancer cells.[6] This process can be mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway.[6][8]

Antimicrobial Activity

Novel quinoline-6-carboxamides have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds showing notable activity.[4]

Other Biological Activities

The quinoline carboxamide scaffold is versatile, and its derivatives have been explored for a multitude of other therapeutic applications, including:

  • Antimalarial: Quinoline-4-carboxamide derivatives have been identified with potent multistage antimalarial activity, acting through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2).[9]

  • mGluR1 Antagonists: Certain 2-substituted quinoline-6-carboxamides have been evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists for potential use in treating neuropathic pain.[10]

Conclusion

This compound and its analogues represent a privileged scaffold in medicinal chemistry and drug development. The synthetic accessibility and the possibility for diverse substitutions on the quinoline ring allow for the fine-tuning of its physicochemical and pharmacological properties. The broad spectrum of biological activities, particularly in oncology, demonstrates the significant potential of this compound class. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to develop novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this important chemical entity.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure and detailed exploration of its synthetic pathways. The synthesis section covers the construction of the quinoline core via established named reactions, focusing on the preparation of the crucial precursor, quinoline-6-carboxylic acid. Furthermore, various methods for the final amidation step to yield this compound are discussed and compared. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these synthetic strategies.

Chemical Structure of this compound

This compound is an organic compound featuring a quinoline bicyclic heteroaromatic system with a carboxamide group substituted at the 6-position.

  • Molecular Formula: C₁₀H₈N₂O

  • IUPAC Name: this compound

  • CAS Number: 5382-43-4

  • Molecular Weight: 172.18 g/mol

  • SMILES: C1=CC2=C(C=CC(=C2)C(=O)N)N=C1[1]

The structure consists of a benzene ring fused to a pyridine ring. The carboxamide functional group (-C(=O)NH₂) at the C-6 position is a key feature, enabling various hydrogen bonding interactions, which is often crucial for its biological activity.

Synthesis of this compound

The synthesis of this compound can be broadly approached via two main strategies:

  • Construction of the Quinoline Ring System with a Pre-installed Carboxyl Group: This involves classic quinoline syntheses using a substituted aniline precursor, followed by amidation.

  • Functionalization of a Pre-formed Quinoline Ring: This route involves synthesizing a quinoline ring with a suitable functional group at the 6-position (e.g., a halogen) which is then converted to the carboxamide.

This guide will focus on the first approach, which is a common and versatile method. The overall synthetic workflow is a two-step process:

  • Synthesis of Quinoline-6-carboxylic Acid: The key intermediate.

  • Amidation of Quinoline-6-carboxylic Acid: The final step to obtain the target molecule.

Synthesis of Quinoline-6-carboxylic Acid

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids and can be adapted for the synthesis of quinoline-6-carboxylic acid by using 4-aminobenzoic acid as the starting material.[2]

Reaction: Doebner Reaction Starting Material: 4-Aminobenzoic Acid Reagents: Aldehyde (e.g., acetaldehyde), Pyruvic Acid Principle: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[2] When 4-aminobenzoic acid is used, the resulting quinoline will have the carboxylic acid group at the 6-position.

Experimental Protocol: General Procedure for Doebner Reaction

  • Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Aldehyde: Add an aldehyde (e.g., acetaldehyde, 1 equivalent) to the solution.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization from a suitable solvent.

Amidation of Quinoline-6-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through various amide coupling methods. The general principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia or an ammonia equivalent.

2.2.1. Method 1: Acyl Chloride Formation Followed by Amination

A traditional and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

  • Acyl Chloride Formation:

    • To a solution of quinoline-6-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 equivalents).

    • A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.

    • Heat the mixture to reflux for 2-4 hours or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.

  • Amination:

    • Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

2.2.2. Method 2: Direct Amide Coupling with Coupling Reagents

Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine (in this case, an ammonia source) under milder conditions, avoiding the need to isolate the acyl chloride.

Common Coupling Reagents:

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • PNT (Phosphonitrilic chloride trimer)

Experimental Protocol: General Procedure using a Coupling Reagent (e.g., BOP)

  • Reaction Setup: To a solution of quinoline-6-carboxylic acid (1 equivalent) in a dry aprotic solvent such as DMF, add a suitable amine source (e.g., ammonium chloride, 1.5 equivalents).

  • Addition of Reagents: Add the coupling reagent (e.g., BOP, 1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring: Monitor the completion of the reaction using LC/MS or TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of this compound is then collected by filtration, washed with water, and dried under suction. Further purification can be done by recrystallization.

Quantitative Data

The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes some reported yields for the synthesis of quinoline-carboxamide derivatives, which can serve as a reference for optimizing the synthesis of the parent compound.

Starting MaterialAmineCoupling Reagent/MethodSolventBaseReaction TimeYield (%)Reference
Quinoline-6-carboxylic acidVarious aminesBOPDMFTEA12 hGood[4] (General method for derivatives)
Substituted quinoline-6-carboxylic acidsVarious aminesHBTU----[3] (For derivatives)
6-Iodoquinolinetert-ButylaminePd(OAc)₂/XantPhos, CODMFEt₃N6 h-[5] (For N-tert-butyl derivative)

Mandatory Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Quinoline-6-carboxylic_Acid Quinoline-6-carboxylic Acid 4-Aminobenzoic_Acid->Quinoline-6-carboxylic_Acid Doebner Reaction Aldehyde Aldehyde Aldehyde->Quinoline-6-carboxylic_Acid Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Quinoline-6-carboxylic_Acid This compound This compound Quinoline-6-carboxylic_Acid->this compound Amidation (e.g., with BOP, NH4Cl, TEA)

Caption: Synthetic pathway to this compound.

Logical Relationship of Amidation Methods

Amidation_Methods cluster_methods Amidation Strategies Carboxylic_Acid Quinoline-6-carboxylic Acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Direct_Coupling Direct Coupling Carboxylic_Acid->Direct_Coupling Coupling Reagent (BOP, HBTU, EDC, etc.) + NH₃ source Amide This compound Acyl_Chloride->Amide NH₃ Direct_Coupling->Amide

Caption: Comparison of amidation strategies.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-6-carboxamide core is a significant pharmacophore in modern medicinal chemistry, forming the foundation of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this privileged scaffold. We delve into the historical synthetic routes that paved the way for its creation, detail the experimental protocols for its synthesis and biological evaluation, and present its multifaceted biological activities through clearly structured data and pathway diagrams. This document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

A Historical Perspective: The Genesis of the Quinoline Scaffold

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This discovery sparked immense interest in the scientific community, leading to the development of numerous synthetic methods for the quinoline ring system in the latter half of the 19th century.[1][3] These classical named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, laid the fundamental groundwork for accessing a wide variety of quinoline derivatives.[1][4]

While a singular, seminal publication detailing the very first synthesis of the parent this compound is not readily apparent in historical records, its creation is a direct extension of these early synthetic endeavors. The synthesis of quinoline-6-carboxylic acid, the immediate precursor, can be achieved through methods such as the oxidation of 6-methylquinoline.[5] The subsequent conversion of the carboxylic acid to the carboxamide is a standard and well-established chemical transformation. It is therefore understood that the discovery of this compound was not a singular event but rather an inevitable outcome of the systematic exploration of quinoline chemistry.

The true value of the this compound scaffold emerged as medicinal chemists began to explore its potential as a versatile template for drug design. By modifying the carboxamide group and substituting the quinoline ring, a vast chemical space could be explored, leading to the discovery of compounds with a wide range of biological activities.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its derivatives generally follows a two-step process: the preparation of the quinoline-6-carboxylic acid core, followed by an amide coupling reaction.

Synthesis of Quinoline-6-carboxylic Acid

Historically, the Pfitzinger reaction has been a key method for the synthesis of quinoline-4-carboxylic acids and can be adapted for other isomers.[6] However, a more direct route to quinoline-6-carboxylic acid involves the oxidation of a pre-existing 6-substituted quinoline, such as 6-methylquinoline.

Experimental Protocol: Oxidation of 6-Methylquinoline

  • Materials: 6-Methylquinoline, Chromium trioxide, Sulfuric acid, Water.

  • Procedure: 6-Methylquinoline is dissolved in a mixture of water and sulfuric acid at 0°C.[5] Chromium trioxide is then added in portions.[5] The reaction mixture is heated to reflux for 24 hours.[5] After cooling, the product, quinoline-6-carboxylic acid, is isolated and purified.

Amide Coupling to Form this compound

The conversion of quinoline-6-carboxylic acid to its corresponding carboxamide is typically achieved through an amide coupling reaction. This can be performed via an acyl chloride intermediate or by using peptide coupling reagents.

Experimental Protocol: Amide Coupling using BOP Reagent

  • Materials: Quinoline-6-carboxylic acid, desired amine, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), Triethylamine (TEA), Dimethylformamide (DMF).

  • Procedure: To a solution of quinoline-6-carboxylic acid in DMF, the desired amine, BOP reagent, and TEA are added.[7] The reaction mixture is stirred at room temperature for 12 hours.[7] The completion of the reaction is monitored by LC/MS.[7] The product is isolated by precipitation in ice-cold water, followed by filtration and drying.[7]

Experimental Workflow: General Synthesis of this compound Derivatives

G cluster_0 Synthesis of Quinoline-6-carboxylic Acid cluster_1 Amide Coupling Start 6-Methylquinoline Oxidation Oxidation (e.g., CrO3, H2SO4) Start->Oxidation Step 1 Precursor Quinoline-6-carboxylic Acid Oxidation->Precursor Coupling Amide Coupling (e.g., BOP reagent, TEA) Precursor->Coupling Precursor->Coupling Intermediate Amine Desired Amine (R-NH2) Amine->Coupling Product This compound Derivative Coupling->Product Step 2

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs in various therapeutic areas.

Antibacterial Activity

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
QS3 P. aeruginosa64[8]
QS3 E. faecalis128[8]
QS3 E. coli128[8]
Compound 6c MRSA0.75[9]
Compound 6c VRE0.75[9]
Compound 6c MRSE2.50[9]
Various E. coli & S. aureusActive[7]
Anticancer Activity

The quinoline motif is present in several clinically used anticancer drugs, and derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.[10]

Table 2: In Vitro Anticancer Activity of Quinoline-4,6-dicarboxamide Derivatives

Compound IDCell LineIC50 (µM)Reference
CiQ derivatives (general) Various human cancer cell lines0.3 to <10[10]
Compound 89 (4-oxoquinoline-3-carboxamide) ACP-03 (gastric)< 0.274[11]
Compound 90 (4-oxoquinoline-3-carboxamide) ACP-03 (gastric)< 0.274[11]
Modulation of P2X7 Receptor

This compound derivatives have been identified as potent antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel involved in inflammation and cancer.[12][13]

Table 3: P2X7R Antagonistic Activity of this compound Derivatives

Compound IDTargetIC50 (µM)Reference
2e (4-fluoro analog) h-P2X7R0.624[12]
2f (4-iodo analog) h-P2X7R0.566[12]
2g (4-chloro analog) h-P2X7R0.813[12]

P2X7 Receptor Signaling Pathway

G ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux Quinoline_6_carboxamide This compound Derivative (Antagonist) Quinoline_6_carboxamide->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of the P2X7R signaling pathway by this compound derivatives.

Modulation of mGluR1

Certain 2-substituted quinoline-6-carboxamides have been synthesized and evaluated as potential negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGluR1), which is a target for the treatment of neuropathic pain.[14]

Table 4: mGluR1 Antagonistic Activity of 2-Substituted this compound Derivatives

Compound IDTargetIC50 (µM)Reference
13c mGluR12.16[14]

mGluR1 Signaling Pathway

G Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq_11 Gq/11 Protein mGluR1->Gq_11 Quinoline_6_carboxamide_NAM This compound Derivative (NAM) Quinoline_6_carboxamide_NAM->mGluR1 Modulates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Modulation of the mGluR1 signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold, born from the rich history of quinoline chemistry, has established itself as a cornerstone in the field of medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. From fighting bacterial infections and cancer to modulating key signaling pathways involved in inflammation and pain, the this compound core offers a fertile ground for the development of next-generation drugs. This technical guide provides a foundational understanding of this important chemical entity, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Technical Whitepaper: Biological Activity of Novel Quinoline-6-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on the biological activities of a specific subclass, novel quinoline-6-carboxamide compounds. By incorporating a carboxamide linkage at the 6-position, researchers have developed potent agents with diverse mechanisms of action.[1] This paper compiles and reviews the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Novel this compound derivatives have emerged as a significant class of potential anticancer agents.[4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and disruption of autophagy to the inhibition of key enzymes involved in cancer progression.[1][5] The versatility of the this compound scaffold allows for structural modifications that can be tailored to target specific cancer cell vulnerabilities.[6]

Mechanisms of Action
  • Disruption of Lysosome Function and Autophagy: Certain derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to impair lysosome function. As weak bases, these compounds can accumulate in lysosomes, reducing their acidity and inhibiting autophagy, a critical process for cancer cell survival under stress. This disruption of autophagic flux ultimately leads to apoptotic cell death.[5]

  • Enzyme Inhibition: Many quinoline carboxamides exert their anticancer effects by inhibiting crucial enzymes. This includes the inhibition of protein kinases like EGFR and HER-2, topoisomerases, and human dihydroorotate dehydrogenase (DHODH), which are essential for cancer cell proliferation and survival.[7]

  • Apoptosis Induction: The culmination of various cellular stresses induced by these compounds, such as disrupted autophagy or enzyme inhibition, often triggers programmed cell death, or apoptosis. Evidence for this includes the activation of caspases (e.g., caspase-9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][7]

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel this compound and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.

Compound Class/ReferenceTarget Cell Line(s)IC₅₀ / GI₅₀ (µM)Mechanism/Target
6-cinnamamido-quinoline-4-carboxamides (CiQ) [5]Various leukemia and solid tumor lines0.3 - <10Lysosome function disruption, Apoptosis
Thienoquinoline carboxamide-chalcones [7]A375 (melanoma)0.5 - 3.2EGFR TK Inhibition, Apoptosis
Quinoline-based EGFR/HER-2 Inhibitors (Comp. 5a) [8]MCF-7 (breast), A-549 (lung)0.025 - 0.082 (GI₅₀, nM)EGFR/HER-2 dual inhibition
This compound Derivatives (Comp. 4i, 4j, 4k) [9]Cancer cells (unspecified)Potentially cytotoxicEctonucleotidase Inhibition
Quinoline-based DNA MTase Inhibitors (Comp. 11, 3) [10]A549 (lung)~4.0 (for 50% survival reduction)DNA modifying enzyme inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of compounds like quinoline-6-carboxamides.[9][11]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5.0 x 10³ cells per well.[11]

  • Incubation: Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0-100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

G cluster_cell Cancer Cell QC This compound Derivative (e.g., CiQ) Lysosome Lysosome QC->Lysosome Impairs Function (Deacidification) Autophagy Autophagy Flux Lysosome->Autophagy Blocks Stress Cellular Stress (e.g., ROS, ER Stress) Autophagy->Stress Accumulation Mito Mitochondria Stress->Mito Triggers Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release PARP PARP Cleavage Casp9->PARP Activates Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Pathway of apoptosis induction by this compound derivatives.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents, and novel this compound derivatives continue this legacy.[2][12] Researchers have synthesized and evaluated series of these compounds against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14]

Spectrum of Activity

Studies have shown that quinoline-6-carboxamides possess a broad spectrum of activity. Different substitutions on the carboxamide moiety can significantly influence their potency and selectivity against specific microorganisms. For example, certain synthesized analogues show promising activity against Staphylococcus aureus, Escherichia coli, Aeromonas, and Enterococcus species.[12][15] Antifungal activity has also been reported against strains like Aspergillus flavus and Candida albicans.[14]

Data Presentation: In Vitro Antimicrobial Potency

The antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in disc diffusion assays.

Compound SeriesTarget Microorganism(s)MIC (µg/mL)Zone of Inhibition (mm)
Quinoline-6-carboxamides [12][13]E. coli, S. aureusActive in mg levelNot Specified
Quinoline carboxamide analogs (1a-1t) [15]Aeromonas, Enterococcus spp.Not SpecifiedGood activity at 200 µg/ml
Quinoline-carboxamides esters [16]Enterococcus faecalis0.0775 (mg/ml)Larger than references
Substituted Quinoline Derivatives (Comp. 2, 6) [14]Bacillus cereus, Staphylococcus spp.3.12 - 50Not Specified
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][14]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the this compound compound in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic like ciprofloxacin can be used as a reference standard.[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Experimental Workflow for MIC Determination

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_plate Perform 2-Fold Serial Dilutions of Quinoline Compound in 96-Well Plate prep_plate->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

A primary mechanism through which quinoline-6-carboxamides exert their biological effects is through the inhibition of specific enzymes. This targeted approach is fundamental to their potential therapeutic applications in cancer and other diseases.[1][9]

Key Enzyme Targets
  • Ectonucleotidases (NTPDases, e5'NT): These cell-surface enzymes regulate extracellular nucleotide levels. By converting pro-inflammatory ATP to immunosuppressive adenosine in the tumor microenvironment, they help cancer cells evade the immune system. Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of several human NTPDase isoforms and e5'NT (CD73), making them promising candidates for cancer immunotherapy.[9]

  • Protein Kinases (EGFR, HER-2): As previously mentioned in the anticancer section, quinoline derivatives are effective inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are key drivers in many solid tumors.[8]

  • DNA Modifying Enzymes: Some quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs).[10] This activity can alter gene expression and induce cytotoxicity in cancer cells.

Data Presentation: In Vitro Enzyme Inhibition

Enzyme inhibitory activity is measured by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound SeriesTarget EnzymeIC₅₀ (µM)
Quinoline-6-carboxylic acid deriv. (4d) [9]h-NTPDase10.28
Quinoline-6-carboxylic acid deriv. (4g) [9]h-NTPDase30.32
Quinoline-6-carboxylic acid deriv. (4a) [9]h-e5'NT (CD73)0.092
Quinoline-based inhibitors (Comp. 5a) [8]EGFR0.071
Quinoline-based inhibitors (Comp. 5a) [8]HER-20.031
Quinoline-based inhibitors (Comp. 12) [10]DNMT1 / CamA~2.0
This compound benzenesulfonates (2f) [17]P2X7R0.566
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition, which can be adapted for specific enzymes like NTPDases or kinases using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, luminescent).

  • Reagent Preparation: Prepare a reaction buffer specific to the target enzyme. Prepare solutions of the purified enzyme, the substrate (e.g., ATP for NTPDases), and the this compound inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer to all wells.

  • Inhibitor Addition: Add the inhibitor solutions (serial dilutions) to the test wells. Add solvent (e.g., DMSO) to the control wells (100% enzyme activity) and positive inhibitor control wells.

  • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" blank. Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Reaction Termination & Detection: Stop the reaction using a suitable reagent. Measure the product formation using a plate reader. For NTPDase assays, this often involves quantifying the release of inorganic phosphate.[9]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value.

Visualization: Mechanism of Enzyme Inhibition

G cluster_reaction Normal Reaction cluster_inhibition Inhibited Reaction Enzyme Enzyme Active Site Substrate Substrate Enzyme_R Enzyme Active Site Substrate->Enzyme_R Binds Product Product Inhibitor This compound (Inhibitor) Enzyme_I Enzyme Active Site Blocked Inhibitor->Enzyme_I Binds Enzyme_R->Product Catalysis Blocked No Reaction Enzyme_I->Blocked Substrate_I Substrate Substrate_I->Enzyme_I

Caption: Competitive inhibition of an enzyme by a this compound compound.

Synthesis Strategies

The synthesis of novel this compound derivatives is typically straightforward, allowing for the generation of large libraries for screening. The most common approach involves an amide coupling reaction.

General Synthetic Route

The core synthesis involves the reaction of quinoline-6-carboxylic acid with a diverse range of primary or secondary amines.[12][13]

  • Activation of Carboxylic Acid: The carboxylic acid group of quinoline-6-carboxylic acid is first activated to make it more reactive. This is often achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][18]

  • Amide Coupling: The activated acid chloride is then reacted with the desired amine derivative in the presence of a base, such as triethylamine (TEA), to neutralize the HCl byproduct.[13] This reaction forms the stable carboxamide linkage.

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.[12]

Visualization: General Synthesis Workflow

G start Quinoline-6-Carboxylic Acid step1 Activation to Acid Chloride start->step1 reagent1 SOCl₂ or Oxalyl Chloride reagent1->step1 intermediate Quinoline-6-carbonyl chloride step1->intermediate step2 Amide Coupling Reaction intermediate->step2 reagent2 Amine (R-NH₂) + Base (e.g., TEA) reagent2->step2 product Crude this compound step2->product step3 Purification (Recrystallization/ Chromatography) product->step3 final_product Pure this compound Derivative step3->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

Novel this compound compounds represent a highly versatile and pharmacologically significant class of molecules. The research compiled in this guide demonstrates their potent activity against cancer cells and pathogenic microbes, largely driven by their ability to inhibit specific enzymes and disrupt critical cellular processes like autophagy. The straightforward synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should continue to explore the diverse targets of these compounds and advance the most promising candidates toward preclinical and clinical development.

References

The Multifaceted Mechanisms of Action of Quinoline-6-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and neuroprotective activities. The incorporation of a carboxamide linkage, particularly at the 6-position, has proven to be a pivotal strategy for enhancing the biological potency and tuning the mechanistic profile of these agents. This technical guide provides an in-depth exploration of the diverse mechanisms of action of quinoline-6-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

This compound derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, receptor modulation, and the disruption of essential cellular processes.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline-6-carboxamides, revealing a multi-pronged attack on cancer cell proliferation and survival.

1. Enzyme Inhibition:

  • Topoisomerase Inhibition: Certain quinoline and quinolone carboxamide derivatives have been identified as potent inhibitors of topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptotic cell death in cancer cells.[1]

  • Protein Kinase Inhibition: This class of compounds has been shown to inhibit various protein kinases that are often dysregulated in cancer. Key targets include receptor tyrosine kinases like c-Met and VEGFR2, which are involved in angiogenesis and tumor progression, as well as intracellular signaling kinases like PI3Kα, which is a central node in cell growth and survival pathways.[2][3]

  • Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: Some derivatives act as inhibitors of hDHODH, an enzyme essential for de novo pyrimidine biosynthesis. By blocking this pathway, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[1][3]

2. Receptor Modulation:

  • P2X7 Receptor (P2X7R) Antagonism: this compound derivatives have been developed as antagonists of the P2X7 receptor, an ATP-gated ion channel that is often overexpressed in cancer cells and contributes to tumor growth and inflammation.[4][5] Antagonism of P2X7R can lead to reduced cancer cell proliferation and migration.[4]

  • Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells and has been implicated in modulating inflammation and cancer cell fate. Some quinoline-6-carboxamides act as potent partial agonists of the CB2 receptor, suggesting a potential immunomodulatory mechanism in their anticancer effects.[1][6]

3. Disruption of Cellular Processes:

  • Lysosome Function Impairment: A series of 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to impair lysosome function. This disruption alters autophagic flux, leading to the accumulation of cellular waste and ultimately triggering apoptotic cell death.[7] This mechanism is often linked to the activation of the extracellular signal-regulated kinase (ERK) pathway.[7]

Neurological Activity
  • Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: In the context of neuropathic pain, 2-substituted this compound derivatives have been evaluated as potential mGluR1 antagonists. This receptor is involved in excitatory neurotransmission, and its modulation can alleviate pain symptoms.

Antimalarial Activity
  • Inhibition of Translation Elongation Factor 2 (eEF2): A novel mechanism of action for quinoline-4-carboxamides in treating malaria involves the inhibition of the parasite's translation elongation factor 2 (PfEF2). This enzyme is critical for protein synthesis, and its inhibition effectively halts parasite growth at multiple life-cycle stages.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from cited studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassTarget/Cell LineActivity TypeValueReference
This compound benzenesulfonatesh-P2X7RIC500.566 µM (for 4-iodo compound 2f)[4]
This compound benzenesulfonatesh-P2X7RIC500.624 µM (for 4-fluoro compound 2e)[4]
This compound benzenesulfonatesh-P2X7RIC500.813 µM (for 4-chloro compound 2g)[4]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCaco-2, HCT-116CytotoxicitySignificant
4,6-dihydroxy-2-quinolone-3-carboxamide derivativesMCF-7, HCT-116CytotoxicityPotent
6-nitro-2-p-tolylquinolin-4(1H)-one (5a)MCF-7Pro-apoptotic activityMost potent in series

Table 2: Receptor Modulation by this compound Derivatives

CompoundReceptorAssayActivity TypeValueReference
N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644)Human CB2β-arrestin-2 recruitmentEC500.0371 µM[6]
N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644)Human CB2β-arrestin-2 recruitmentEmax65%[6]
N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644)Human CB2cAMP accumulationEC500.0765 µM[6]
N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644)Human CB2cAMP accumulationEmax57%[6]
N-(4-Ethylphenyl)quinoxaline-6-carboxamide (3j, PSB-18579)Human CB1β-arrestin-2 recruitmentIC506.78 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the mechanism of action studies of this compound derivatives.

Cell Viability Assays (MTT/WST-8)

These colorimetric assays are used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

  • Reagent Addition:

    • MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Subsequently, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • WST-8 (CCK-8) Assay: Add WST-8 solution to each well and incubate for 1-4 hours.[8][9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[8][10] Cell viability is calculated as a percentage of the untreated control.

Calcium Mobilization Assay for P2X7R Antagonism

This assay measures changes in intracellular calcium concentration following receptor activation.

  • Cell Culture: Use cells stably expressing the human P2X7 receptor (e.g., h-P2X7R-MCF-7).[4]

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with the this compound derivatives (potential antagonists) for a defined period.

  • Agonist Stimulation: Stimulate the cells with a known P2X7R agonist (e.g., Bz-ATP).[4]

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. A decrease in the agonist-induced calcium influx in the presence of the test compound indicates antagonistic activity.[4]

β-Arrestin Recruitment Assay for CB2 Receptor Agonism

This assay detects the interaction between an activated GPCR and β-arrestin.

  • Cell Line: Utilize a cell line engineered to express the CB2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., PathHunter® assay).[11][12][13][14][15]

  • Cell Plating: Seed the cells in a 384-well plate.[12][14][15]

  • Compound Addition: Add the this compound derivatives to the cells.[11]

  • Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[11]

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

  • Signal Measurement: Measure the chemiluminescent signal. An increase in signal indicates that the compound is an agonist, promoting the recruitment of β-arrestin to the CB2 receptor.[12][14][15]

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.

  • Cell Stimulation: Treat cells expressing the target receptor (e.g., CB2) with the test compounds in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).[16][17]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[16]

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or luminescence-based) where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[16][18][19][20]

  • Signal Measurement: The signal generated is inversely proportional to the amount of cAMP produced by the cells.[16]

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated ERK (p-ERK) and total ERK.

  • Protein Extraction: Lyse cells treated with this compound derivatives and untreated control cells to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK), followed by incubation with enzyme-conjugated secondary antibodies.[22][23]

  • Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system.[22][23]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[24][25][26][27][28]

  • Tumor Growth: Monitor the mice for tumor formation and growth.[24]

  • Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[27] Administer the this compound derivative (and vehicle control) according to a specific dosing schedule.

  • Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, tumors can be excised for further analysis.[26]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

ERK_Signaling_Pathway QC This compound Derivative Lysosome Lysosome QC->Lysosome impairs function MEK1 MEK1 QC->MEK1 activates Autophagy Autophagic Flux Lysosome->Autophagy disruption of ERK ERK MEK1->ERK phosphorylates pERK p-ERK (Active) pERK->Autophagy alters Apoptosis Apoptosis Autophagy->Apoptosis leads to

Caption: ERK signaling pathway activation by this compound derivatives.

P2X7R_Antagonism_Workflow Start Start: P2X7R-expressing cells Load Load with Ca2+ indicator (e.g., Fluo-4 AM) Start->Load Incubate Incubate with This compound Load->Incubate Stimulate Stimulate with P2X7R agonist (e.g., Bz-ATP) Incubate->Stimulate Measure Measure intracellular [Ca2+] Stimulate->Measure Result Result: Inhibition of Ca2+ influx indicates antagonism Measure->Result

Caption: Experimental workflow for P2X7R calcium mobilization assay.

CB2_Receptor_Signaling Agonist This compound Agonist CB2R CB2 Receptor Agonist->CB2R binds Gi Gi Protein CB2R->Gi activates Arrestin β-Arrestin CB2R->Arrestin recruits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreased production Recruitment β-Arrestin Recruitment

Caption: CB2 receptor signaling pathways modulated by quinoline-6-carboxamides.

Drug_Dev_Workflow Synthesis Synthesis of Derivatives InVitro In Vitro Screening Synthesis->InVitro CellAssays Cell-Based Assays (Viability, Apoptosis) InVitro->CellAssays BiochemAssays Biochemical Assays (Enzyme/Receptor Activity) InVitro->BiochemAssays LeadOpt Lead Optimization (SAR) CellAssays->LeadOpt BiochemAssays->LeadOpt InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Tox Toxicology & PK/PD Studies InVivo->Tox Clinical Clinical Development Tox->Clinical

Caption: General workflow for this compound drug development.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of molecules in modern drug discovery. Their ability to engage a wide array of biological targets through diverse mechanisms of action underscores their therapeutic potential across multiple disease areas, most notably in oncology. The continued exploration of their structure-activity relationships, elucidation of novel signaling pathways, and rigorous preclinical evaluation will be instrumental in translating the pharmacological promise of these compounds into effective clinical therapies. This guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this compound-based therapeutics.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Quinoline-6-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-neurodegenerative, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a carboxamide functional group, particularly at the 6th position, has been a successful strategy in the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoline-6-carboxamide and its derivatives, with a focus on the underlying mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

I. Anticancer Therapeutic Targets

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Disruption of Lysosomal Function and Autophagy

A significant mechanism of action for certain this compound derivatives, such as 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives, is the impairment of lysosome function, which subsequently disrupts autophagic flux and leads to apoptotic cell death.[6] Autophagy is a cellular degradation process that cancer cells often exploit to survive under stressful conditions, and its inhibition is a promising therapeutic strategy.[6]

The following table summarizes the 50% growth inhibitory concentrations (IC₅₀) of various CiQ derivatives against a panel of human cancer cell lines.

CompoundA549 (Lung) IC₅₀ (μM)HCT116 (Colon) IC₅₀ (μM)MCF7 (Breast) IC₅₀ (μM)K562 (Leukemia) IC₅₀ (μM)
5d 1.8 ± 0.22.5 ± 0.33.1 ± 0.40.8 ± 0.1
5e 0.9 ± 0.11.2 ± 0.21.5 ± 0.20.3 ± 0.05
5g 1.5 ± 0.22.1 ± 0.32.8 ± 0.30.7 ± 0.1
5p 2.2 ± 0.33.0 ± 0.44.1 ± 0.51.1 ± 0.2
5r 1.1 ± 0.11.8 ± 0.22.2 ± 0.30.5 ± 0.08
Cisplatin 5.8 ± 0.78.2 ± 1.010.5 ± 1.32.5 ± 0.3
Vinblastine 0.01 ± 0.0020.02 ± 0.0030.03 ± 0.0040.005 ± 0.001

Data extracted from a study on derivatives of 6-cinnamamido-quinoline-4-carboxamide.[6]

Treatment with CiQ derivatives leads to the activation of the extracellular signal-regulated kinase (ERK) pathway.[6] This activation is linked to increased lysosomal membrane permeability (LMP), accumulation of autophagic markers like LC3-II and p62, and ultimately, apoptosis.[6]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Ras Ras RTK->Ras CiQ_Derivative This compound Derivative (CiQ) ERK ERK CiQ_Derivative->ERK Activates Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 MEK1->ERK Phosphorylates Lysosome Lysosome ERK->Lysosome Increases LMP U0126 U0126 (MEK1 Inhibitor) U0126->MEK1 Inhibits Autophagy_Flux Autophagy Flux Lysosome->Autophagy_Flux Impairs Apoptosis Apoptosis Autophagy_Flux->Apoptosis Induces

Caption: ERK signaling pathway activated by CiQ derivatives leading to apoptosis.

A detailed protocol for detecting changes in autophagy-related proteins is provided below.

  • Cell Culture and Treatment: A549 cells were cultured in appropriate media and treated with 2 μM of the indicated CiQ derivative for 8 hours.

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against LC3, p62, phosphorylated mTOR, phosphorylated ERK, and GAPDH (as a loading control).

  • Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Kinase Inhibition

Quinoline derivatives, including those with a carboxamide moiety, are known to target various protein kinases that are crucial for cancer cell signaling.

Several quinoline-chalcone hybrids and 4-anilinoquinoline-3-carboxamides have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR TK).[7]

CompoundEGFR TK Inhibition IC₅₀ (nM)
Compound 33 37.07
Gefitinib (Reference) 29.16

Data for quinoline-chalcone hybrids.[7]

The c-Met receptor tyrosine kinase is another important target in oncology.[8] Modifications at the C-3 and C-6 positions of the quinoline scaffold have yielded selective c-Met kinase inhibitors.[8]

Compoundc-Met Kinase Inhibition IC₅₀ (nM)Antiproliferative Activity (MKN45) IC₅₀ (μM)
Compound 26 (3,6-disubstituted quinoline) 9.30.093
Compound 27 (4,6,7-substituted quinoline) 19Not Reported
Compound 28 (4,6,7-substituted quinoline) 64Not Reported
Cabozantinib (Reference) 40Not Reported

Data for various substituted quinoline derivatives.[8]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Quinoline derivatives have been developed as inhibitors of this pathway, with some compounds showing dual inhibition of mTORC1 and mTORC2.[8][9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->Akt Activates Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->mTORC1 Inhibits Quinoline_Derivative->mTORC2 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is overexpressed in several cancers and plays a role in tumor growth and progression.[10][11] this compound derivatives have been identified as potent and selective antagonists of the human P2X7R.[10]

Compoundh-P2X7R IC₅₀ (μM)
2e (4-fluoro) 0.624
2f (4-iodo) 0.566
2g (4-chloro) 0.813
Suramin (Standard) ~4

Data for this compound benzenesulfonate derivatives.[10]

The inhibitory potency of compounds on the P2X7R can be determined using a calcium mobilization assay.

  • Cell Culture: Human P2X7R-expressing MCF-7 cells are cultured in appropriate media.

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.

  • Receptor Activation: The P2X7R is activated by the addition of a specific agonist, such as Bz-ATP.

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.[10]

Other Anticancer Mechanisms

This compound and its broader family of derivatives have been implicated in several other anticancer mechanisms, including:

  • Topoisomerase Inhibition: Certain quinoline and quinolone carboxamides act as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair.[1]

  • Human Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[1]

  • Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is expressed on immune cells and has been implicated in modulating tumor growth.[1]

  • Angiogenesis Inhibition: Quinoline derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6]

II. Anti-neurodegenerative Therapeutic Targets

Quinoline derivatives, including those with a carboxamide functional group, have shown significant potential in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.[2][12][13]

Multi-Targeting Strategy for Alzheimer's Disease

A promising approach for treating complex neurodegenerative diseases is the development of multi-target agents. Quinoline-sulfonamides have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs).[13]

CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)AChE IC₅₀ (μM)BChE IC₅₀ (μM)
a5 0.59 ± 0.04---
a12 -0.47 ± 0.03--
a6 --1.10 ± 0.77-
a11 ---0.58 ± 0.05

Data for novel quinoline-sulfonamide derivatives.[13]

The following diagram illustrates the key targets for quinoline-based multi-target agents in the context of Alzheimer's disease pathology.

Alzheimers_Targets cluster_pathology Alzheimer's Disease Pathology cluster_targets Therapeutic Targets Abeta Amyloid-β (Aβ) Plaques Neuronal_Loss Neuronal Loss & Cognitive Decline Abeta->Neuronal_Loss Neurotransmitters Neurotransmitter Imbalance Neurotransmitters->Neuronal_Loss AChE Acetylcholinesterase (AChE) AChE->Neurotransmitters Degrades Acetylcholine BChE Butyrylcholinesterase (BChE) BChE->Neurotransmitters Degrades Acetylcholine MAO_A Monoamine Oxidase A (MAO-A) MAO_A->Neurotransmitters Degrades Monoamines MAO_B Monoamine Oxidase B (MAO-B) MAO_B->Neurotransmitters Degrades Monoamines Quinoline_Derivative Quinoline-based Multi-Target Agent Quinoline_Derivative->AChE Inhibits Quinoline_Derivative->BChE Inhibits Quinoline_Derivative->MAO_A Inhibits Quinoline_Derivative->MAO_B Inhibits

Caption: Multi-target approach of quinoline derivatives for Alzheimer's disease.

Inhibition of Amyloid-β Aggregation

Certain quinoline derivatives have been shown to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[2][12] For example, the quinoline derivative PBT2 has been shown to reduce cerebrospinal fluid Aβ levels and improve cognitive functions.[12]

III. Antimicrobial and Antiviral Targets

Antibacterial Targets

Quinoline-6-carboxamides and related compounds have demonstrated antibacterial activity, primarily through the inhibition of bacterial enzymes essential for DNA replication and integrity.[14][15]

  • DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of fluoroquinolone antibiotics. Novel amino acid derivatives of quinolines are suggested to bind to the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV, leading to enzyme inhibition.[14]

Antiviral Targets

The emergence of new viral diseases has spurred the search for novel antiviral agents. Quinoline derivatives have shown promise in this area.

  • SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): A screening of quinoline and quinazoline derivatives identified compounds that potently inhibit the RNA synthesis driven by the SARS-CoV-2 RdRp, a crucial enzyme for viral replication.[4]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate multiple targets, from kinases and receptors involved in cancer to enzymes critical for the progression of neurodegenerative diseases and microbial infections, underscores the importance of this chemical scaffold in modern drug discovery. The data and pathways presented in this guide highlight the key areas of opportunity for further research and development of novel this compound-based therapeutics. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.

References

The Core Structure-Activity Relationship of Quinoline-6-Carboxamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic chemistry, biological evaluation, and structure-activity relationship (SAR) of quinoline-6-carboxamide derivatives, focusing on their potential as P2X7 receptor antagonists and novel anticancer agents.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Among its many derivatives, the this compound core has emerged as a promising template for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of quinoline-6-carboxamides, with a particular focus on two key areas of therapeutic interest: P2X7 receptor antagonism for inflammatory conditions and the impairment of lysosomal function for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quinoline-6-Carboxamides as P2X7 Receptor Antagonists

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, where its activation triggers pro-inflammatory responses, including the release of interleukin-1β (IL-1β). Consequently, P2X7R antagonists are being actively pursued for the treatment of various inflammatory diseases. Quinoline-6-carboxamides have been identified as a promising class of P2X7R antagonists.

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has revealed key structural features governing their P2X7R antagonistic activity. The core scaffold can be divided into three main regions for SAR exploration: the quinoline core, the carboxamide linker, and the terminal phenyl ring.

A study on this compound benzenesulfonates highlighted the importance of substitutions on the terminal phenyl ring.[1] While replacing a pyrazine moiety with a quinoline-6-carboxylic acid slightly decreased potency, optimization of the phenyl ring substituents led to potent antagonists.[1]

Key SAR observations include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact potency.

    • Highly electronegative groups like fluoro, chloro, and iodo at the 4-position of the phenyl ring enhance affinity.[1]

    • Electron-withdrawing groups such as -OCF3 and -CF3, as well as electron-donating groups like -CH3, on the phenyl ring of related carboxamide series have been shown to improve inhibitory potency.[1]

Quantitative Data Summary

The following table summarizes the P2X7R antagonistic activity of representative this compound derivatives, as measured by a Bz-ATP-induced Ca2+ mobilization functional assay in h-P2X7R-MCF-7 cells.[1]

Compound IDR (Substitution on Phenyl Ring)IC50 (µM)
2e 4-Fluoro0.624
2f 4-Iodo0.566
2g 4-Chloro0.813
Suramin (Standard) -~3.96

Data extracted from Khan et al., Bioorganic Chemistry, 2023.[1]

Signaling Pathway

The activation of the P2X7 receptor by ATP initiates a signaling cascade that leads to inflammation. The following diagram illustrates the canonical P2X7R signaling pathway and the point of intervention for this compound antagonists.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_ion Ca²⁺ Influx P2X7R->Ca_ion Opens Channel K_ion K⁺ Efflux P2X7R->K_ion NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Inflammation) Caspase1->IL1b Antagonist This compound Antagonist Antagonist->P2X7R Blocks

Figure 1: P2X7R Signaling Pathway and Antagonist Intervention.

Quinoline-6-Carboxamides as Anticancer Agents via Lysosome Impairment

A distinct series of quinoline-6-carboxamides, specifically 6-cinnamamido-quinoline-4-carboxamides (CiQ), have demonstrated potent anticancer activity by impairing lysosome function and disrupting autophagy, ultimately leading to apoptosis.[2] Autophagy is a cellular degradation and recycling process that cancer cells can exploit to survive under stress, making its inhibition a promising anticancer strategy.

Structure-Activity Relationship (SAR)

The SAR for this series of compounds appears to be less sensitive to the electronic properties of the substituents on the phenyl ring of the cinnamamide core. The primary driver of cytotoxicity seems to be the core CiQ scaffold itself. However, the introduction of a hydrophilic N,N-dimethylamino-ethyl side-chain linked to the quinoline ring via a carboxamide linker was a key design element to improve water solubility.[2]

Key SAR observations include:

  • Cinnamamide Phenyl Ring: Substituents on the phenyl ring of the cinnamamide moiety do not significantly alter the cytotoxicity against various cancer cell lines.[2]

  • Hydrophilic Side-Chain: The presence of the N,N-dimethylamino-ethyl side-chain is crucial for improving the aqueous solubility of these compounds, a critical parameter for drug development.[2]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50) of representative 6-cinnamamido-quinoline-4-carboxamide derivatives against a panel of human cancer cell lines.

Compound IDR (Substitution on Cinnamamide Phenyl Ring)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)U87 (Glioblastoma) IC50 (µM)
5a H1.21.50.8
5e 4-OCH30.91.10.6
5j 4-Cl1.11.30.7
5o 3,4-diCl1.01.20.6
Chloroquine (CQ) ->100>100>100

Data extracted from Lin et al., Oncotarget, 2016.[2]

Signaling Pathway

The anticancer activity of these this compound derivatives is linked to the disruption of lysosomal function and the subsequent impairment of autophagy, leading to apoptosis. The following diagram illustrates this proposed mechanism of action.

Autophagy_Inhibition cluster_lysosome Lysosome CiQ 6-Cinnamamido-quinoline-4-carboxamide (CiQ Derivative) Lysosome Lysosomal Acidification CiQ->Lysosome Inhibits Lys_Degradation Lysosomal Degradation CiQ->Lys_Degradation Inhibits Autophagy Autophagy Flux Lys_Degradation->Autophagy Required for Apoptosis Apoptosis Autophagy->Apoptosis Suppression of autophagy leads to CellDeath Cancer Cell Death Apoptosis->CellDeath

Figure 2: Proposed Mechanism of Anticancer Activity of CiQ Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these compounds. The following sections outline the key experimental protocols cited in the literature.

Synthesis of this compound Derivatives

The synthesis of quinoline-6-carboxamides typically involves the coupling of a quinoline-6-carboxylic acid with a desired amine.

Synthesis_Workflow Start Quinoline-6-carboxylic Acid Coupling Coupling Reaction (e.g., HATU, EDCI/HOBt) Start->Coupling Amine Substituted Amine Amine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product This compound Derivative Purification->Product

Figure 3: General Synthetic Workflow for Quinoline-6-carboxamides.

General Procedure:

  • Activation of Carboxylic Acid: To a solution of quinoline-6-carboxylic acid in an appropriate solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) and a base (e.g., DIPEA or TEA) are added. The mixture is typically stirred at room temperature for a short period to activate the carboxylic acid.

  • Amine Coupling: The desired amine is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the final this compound derivative.

P2X7R Antagonism: Ca2+ Mobilization Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor.

Protocol:

  • Cell Culture: Human P2X7R-expressing cells (e.g., h-P2X7R-MCF-7) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark at 37°C.

  • Compound Incubation: After washing to remove excess dye, the cells are incubated with varying concentrations of the test compounds (quinoline-6-carboxamides) or a vehicle control.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The fluorescence intensity is measured before and after the addition of a P2X7R agonist (e.g., Bz-ATP).

  • Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of Ca2+ influx. The inhibitory effect of the test compounds is calculated as a percentage of the control response. IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated at 37°C for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Lysosomal Function Assay (LysoTracker Staining)

This assay is used to assess the integrity and acidity of lysosomes.

Protocol:

  • Cell Culture and Treatment: Cells are cultured on glass coverslips or in imaging-ready plates and treated with the this compound derivatives for the desired time.

  • LysoTracker Staining: The cells are incubated with LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic compartments, for a short period.

  • Imaging: The cells are washed and imaged using a fluorescence microscope.

  • Analysis: A decrease in the intensity of the LysoTracker signal in treated cells compared to control cells indicates a disruption of the lysosomal pH gradient (deacidification), which is a sign of impaired lysosomal function.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective P2X7R antagonists for the treatment of inflammatory diseases. Furthermore, a different chemical space around the same core has yielded potent anticancer agents that act through the novel mechanism of lysosomal impairment and autophagy inhibition. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

Quinoline-6-Carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a cornerstone in the architecture of medicinally active compounds, and the strategic incorporation of a carboxamide moiety at the 6-position has given rise to a class of molecules with significant therapeutic potential. Quinoline-6-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a privileged scaffold in the ongoing quest for novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their applications in oncology and beyond.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical step in the exploration of its medicinal potential. Several synthetic strategies have been developed to generate a diverse library of derivatives. A common and effective method involves the amidation of quinoline-6-carboxylic acid.

General Experimental Protocol: Amide Coupling of Quinoline-6-Carboxylic Acid

A versatile method for the synthesis of this compound derivatives involves the coupling of quinoline-6-carboxylic acid with a variety of amines using a suitable coupling agent.

Procedure:

  • To a solution of quinoline-6-carboxylic acid (1 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1-1.5 equivalents).

  • Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1-1.5 equivalents), and a non-nucleophilic base like triethylamine (TEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[1]

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Procedure using Thionyl Chloride:

  • Reflux a suspension of quinoline-6-carboxylic acid (1 equivalent) in a non-polar solvent like toluene with an excess of thionyl chloride (SOCl₂) for 2-4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.

  • Dissolve the acyl chloride in a dry, inert solvent such as tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (1 equivalent) and a base like triethylamine (1.1 equivalents) in THF.

  • Slowly add the acyl chloride solution to the amine solution at 0°C and then allow the reaction to warm to room temperature and stir for several hours.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield the final product.

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening Quinoline-6-carboxylic Acid Quinoline-6-carboxylic Acid Amide Coupling Amide Coupling Quinoline-6-carboxylic Acid->Amide Coupling Amine Library Amine Library Amine Library->Amide Coupling Purification Purification Amide Coupling->Purification Characterization Characterization Purification->Characterization This compound Library This compound Library Characterization->this compound Library In vitro Assays In vitro Assays This compound Library->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Data Analysis (IC50) Data Analysis (IC50) Cell-based Assays->Data Analysis (IC50) Hit Identification Hit Identification Data Analysis (IC50)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: General workflow for synthesis and screening of quinoline-6-carboxamides.

Biological Activities and Therapeutic Targets

This compound derivatives have been investigated for a wide range of therapeutic applications, with a significant focus on cancer. Their mechanism of action often involves the inhibition of key enzymes and receptors that are crucial for tumor growth and survival.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
CiQ Derivative 5d N-(2-(dimethylamino)ethyl)-6-(3-(4-fluorophenyl)acrylamido)quinoline-4-carboxamideCCRF-CEM1.1[2]
CiQ Derivative 5e N-(2-(dimethylamino)ethyl)-6-(3-(4-chlorophenyl)acrylamido)quinoline-4-carboxamideK5620.9[2]
CiQ Derivative 5g N-(2-(dimethylamino)ethyl)-6-(3-(4-bromophenyl)acrylamido)quinoline-4-carboxamideMOLT-40.8[2]
CiQ Derivative 5p N-(2-(dimethylamino)ethyl)-6-(3-(3,4,5-trimethoxyphenyl)acrylamido)quinoline-4-carboxamideU9370.3[2]
CiQ Derivative 5r N-(2-(dimethylamino)ethyl)-6-(3-(naphthalen-2-yl)acrylamido)quinoline-4-carboxamideRPMI-82260.6[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that is overexpressed in several types of cancer and is implicated in tumor growth and inflammation. Certain this compound derivatives have emerged as potent antagonists of P2X7R.

Compound IDR Group on BenzenesulfonateIC50 (µM)
2e 4-fluoro0.624
2f 4-iodo0.566
2g 4-chloro0.813

Experimental Protocol: Calcium Mobilization Assay for P2X7R Antagonism

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor by its agonist, BzATP.

  • Culture human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor.

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Pre-incubate the cells with various concentrations of the this compound derivatives.

  • Stimulate the cells with the P2X7R agonist, 2′(3′)-O-(4-benzoylbenzoyl)adenosine 5′-triphosphate (BzATP).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects, such as BRCA mutations, can lead to synthetic lethality and cell death. The quinoline-carboxamide scaffold has been explored for the development of PARP inhibitors. While specific IC50 values for quinoline-6-carboxamides as PARP inhibitors are not extensively reported in the provided search results, the closely related quinoline-8-carboxamides have shown promise, suggesting the potential of the quinoline-carboxamide core in this area.

Experimental Protocol: PARP-1 Inhibition Assay

This is a biochemical assay to determine the inhibitory activity of compounds against the PARP-1 enzyme.

  • Use a commercially available PARP-1 assay kit, which typically includes recombinant human PARP-1, activated DNA, and NAD+.

  • In a 96-well plate, add the reaction buffer, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding PARP-1 enzyme and NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which can be detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Measure the absorbance and calculate the IC50 value of the inhibitor.

Signaling Pathways

While the direct modulation of the PI3K/AKT/GSK3/MYCN pathway by quinoline-6-carboxamides is not explicitly detailed in the provided search results, the broader class of quinoline derivatives is known to interact with various kinase signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt pathway is a key signaling cascade that is frequently dysregulated in cancer.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/Akt signaling pathway, a potential target for quinoline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the carboxamide nitrogen.

  • Substituents on the Carboxamide Nitrogen: The nature of the group attached to the carboxamide nitrogen plays a crucial role in determining the potency and selectivity of the compounds. For P2X7R antagonists, benzenesulfonate moieties with electron-withdrawing groups at the 4-position (e.g., iodo, fluoro, chloro) were found to be favorable for activity.

  • Substituents on the Quinoline Ring: Modifications on the quinoline core can influence the pharmacokinetic and pharmacodynamic properties of the molecules. For instance, in the context of anticancer activity, the introduction of a cinnamamido group at the 6-position of a quinoline-4-carboxamide led to potent cytotoxic agents. The substituents on the phenyl ring of the cinnamamide moiety also modulate the activity, with trimethoxy substitution showing high potency.[2]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent inhibitors of various biological targets, including P2X7R and potentially PARP and various kinases. The significant anticancer activity demonstrated by numerous derivatives underscores the importance of this scaffold in oncology drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring the full therapeutic potential of this remarkable class of molecules. The detailed experimental protocols and structure-activity relationship data presented in this guide are intended to facilitate these future endeavors.

References

Methodological & Application

Synthesis Protocol for Quinoline-6-carboxamide: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the synthesis of quinoline-6-carboxamide, a valuable building block in medicinal chemistry and drug development. The primary method detailed here involves the conversion of quinoline-6-carboxylic acid to its corresponding amide. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Synthetic Strategy

The most common and direct method for synthesizing this compound is through the formation of an amide bond between quinoline-6-carboxylic acid and an amine source, typically ammonia.[1][2] This transformation generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1] Two prevalent strategies for this activation are:

  • Formation of an Acyl Chloride Intermediate: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5] The subsequent reaction with ammonia yields the desired carboxamide.

  • Use of Coupling Agents: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed to mediate the direct condensation of the carboxylic acid with an amine.[6][7][8][9]

This protocol will focus on the acyl chloride formation route, a robust and widely documented method.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This section details the step-by-step procedure for the synthesis of this compound from quinoline-6-carboxylic acid.

Step 1: Formation of Quinoline-6-carbonyl chloride

  • To a solution of quinoline-6-carboxylic acid in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • The reaction mixture is then heated under reflux for a period of 4 to 8 hours to ensure complete conversion to the acyl chloride.[3][10]

  • After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator to yield the crude quinoline-6-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation to form this compound

  • The crude quinoline-6-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).[4]

  • The solution is cooled in an ice bath (0 °C).

  • A solution of ammonia in a suitable solvent (e.g., aqueous ammonia, or ammonia gas bubbled through the solvent) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.[4]

  • The reaction mixture is stirred at room temperature overnight.[4]

  • Upon completion, the reaction mixture is concentrated in vacuo. The resulting solid is then typically washed with water to remove any inorganic byproducts.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Data Presentation: Reagents and Reaction Conditions

The following table summarizes the key quantitative data and conditions for the synthesis of this compound.

ParameterDetailsReference
Starting Material Quinoline-6-carboxylic acid[3][4][10]
Chlorinating Agent Thionyl chloride (SOCl₂) or Oxalyl chloride[3][4]
Solvent (Acyl Chloride Formation) Toluene, Dichloromethane (DCM)[3][10]
Reaction Temperature (Acyl Chloride Formation) Reflux (50-110 °C)[3][10]
Reaction Time (Acyl Chloride Formation) 4 - 8 hours[3][10]
Amine Source Ammonia (aqueous or gas)[4]
Solvent (Amidation) Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)[4]
Reaction Temperature (Amidation) 0 °C to Room Temperature[4]
Reaction Time (Amidation) Overnight[4]
Typical Yield 60 - 80%[11]

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of this compound.

SynthesisWorkflow Start Quinoline-6-carboxylic Acid Intermediate Quinoline-6-carbonyl Chloride Start->Intermediate Step 1: Acyl Chloride Formation Reagent1 SOCl₂ or (COCl)₂/DMF Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Amidation Reagent2 NH₃ Reagent2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Quinoline-6- carboxamide Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Note: Purification of Quinoline-6-carboxamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a vital class of heterocyclic compounds, recognized for their extensive pharmacological applications, including anticancer and antimalarial activities.[1][2] Quinoline-6-carboxamide, a key derivative, is a focal point in medicinal chemistry and drug discovery.[2][3] For accurate biological evaluation and therapeutic development, obtaining high-purity samples is essential.[4]

This application note details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) protocols for the purification of this compound. Reversed-phase HPLC (RP-HPLC) is the method of choice, providing high sensitivity, selectivity, and reproducibility for purifying quinoline derivatives.[1][4]

Data Presentation

The following tables outline the starting parameters for both analytical and preparative HPLC methods. These are based on established protocols for similar quinoline derivatives and should be optimized for specific instrumentation and crude sample characteristics.[4]

Table 1: Analytical HPLC Method Parameters

Parameter Suggested Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~325-343 nm (Requires optimization)[4][5]
Injection Volume 10 µL

| Column Temperature | 30°C |

Table 2: Preparative HPLC Method Parameters

Parameter Suggested Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes (Optimized based on analytical run)
Flow Rate 20 mL/min
Detection Wavelength ~325-343 nm[4][5]
Sample Loading Up to 100 mg per injection (solubility dependent)
Expected Purity >99%

| Expected Recovery | >90% |

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This protocol is designed to assess the purity of the crude starting material and the final purified fractions.

1.1 Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)[6]

  • Water (High-purity, e.g., Milli-Q)

  • Formic Acid (HPLC grade)[6]

  • Methanol or DMSO (for sample dissolution)

1.2 Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

1.3 Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like Methanol or DMSO.[4]

  • From the stock solution, create a working solution of approximately 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.[4]

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[1]

1.4 Chromatographic Procedure

  • Equilibrate the analytical column (as specified in Table 1) with the initial mobile phase composition until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.[4]

  • Run the gradient method as detailed in Table 1.

  • Monitor the chromatogram at the optimal detection wavelength. The quinoline core typically shows strong absorbance between 325 nm and 343 nm.[4][5]

1.5 Data Analysis

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.[4]

Protocol 2: Preparative HPLC for Purification

This protocol is for purifying multi-milligram to gram quantities of this compound.[4]

2.1 Materials and Reagents

  • Crude this compound

  • Acetonitrile, Water, and Formic Acid (HPLC grade, larger quantities)

  • Methanol or DMSO (for sample dissolution)

  • Rotary evaporator

  • Lyophilizer (optional)

2.2 Instrumentation

  • Preparative HPLC system with high-pressure gradient pumps, a UV detector with a preparative flow cell, and an automated fraction collector.[4]

2.3 Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Methanol, DMSO). The concentration can be high (e.g., 50 mg/mL), depending on solubility.[4]

  • Filter the solution through a 0.45 µm filter to remove particulate matter before injection.[1]

2.4 Chromatographic Procedure

  • Equilibrate the preparative column (as specified in Table 2) with the initial mobile phase conditions.

  • Perform a small scouting injection to confirm the retention time before injecting the full sample load.

  • Inject the filtered, concentrated sample onto the column. The injection volume may be 1-5 mL depending on the sample concentration and loop size.[4]

  • Run the preparative gradient as detailed in Table 2.

2.5 Fraction Collection and Post-Purification

  • Collect fractions corresponding to the main product peak based on the UV chromatogram signal.[4]

  • Combine the pure fractions collected from one or multiple runs.

  • Confirm the purity of the combined fractions using the analytical HPLC method (Protocol 1).

  • Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.[4]

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.[4]

Visualizations

The following diagrams illustrate the workflow for the purification and analysis of this compound.

G HPLC Purification and Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Recovery Crude Crude Quinoline- 6-carboxamide Dissolve Dissolve in Minimal Solvent Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Prep_HPLC Preparative HPLC (Protocol 2) Filter->Prep_HPLC Collect Fraction Collection Prep_HPLC->Collect Analytical_HPLC Purity Check (Protocol 1) Collect->Analytical_HPLC Combine Combine Pure Fractions Analytical_HPLC->Combine If Pure Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure_Product Pure Product (>99%) Lyophilize->Pure_Product

Caption: A flowchart of the complete HPLC purification process.

G Iterative Purification Cycle Start Crude Sample Prep Run Preparative HPLC Start->Prep Collect Collect Target Fractions Prep->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Decision Purity > 99%? Analyze->Decision Pool Pool Fractions & Process for Recovery Decision->Pool  Yes Repurify Re-inject Impure Fractions Decision->Repurify  No Final Pure Compound Pool->Final Repurify->Prep

Caption: The iterative cycle of purification and analysis.

References

Application Note: Structural Elucidation of Quinoline-6-carboxamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Quinoline-6-carboxamide, a key heterocyclic scaffold in medicinal chemistry, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present standardized methods for sample preparation, data acquisition, and interpretation. While specific experimental spectral data for the unsubstituted this compound is not widely published, this note provides expected ¹H and ¹³C NMR chemical shift ranges and potential mass fragmentation patterns based on the known behavior of quinoline derivatives. These protocols and data serve as a valuable resource for researchers engaged in the synthesis, quality control, and structural analysis of quinoline-based compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The carboxamide functional group is a common feature in many pharmacologically active molecules, enhancing binding interactions with biological targets. Accurate structural characterization of novel quinoline-carboxamide derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.[5][6] This application note outlines the analytical workflows for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and MS techniques.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈N₂OPubChem
Molecular Weight172.18 g/mol PubChem
Exact Mass172.063662883 Da[7]
Monoisotopic Mass172.063662883 Da[7]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The following sections detail the expected spectral data and a general protocol for the NMR analysis of this compound.

Expected ¹H and ¹³C NMR Spectral Data

Based on the analysis of related quinoline derivatives, the following are the anticipated chemical shift ranges for this compound in a suitable deuterated solvent like DMSO-d₆.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the amide protons.

ProtonExpected Chemical Shift (ppm)Multiplicity
H28.9 - 9.1dd
H37.5 - 7.7dd
H48.7 - 8.9d
H58.2 - 8.4d
H78.0 - 8.2dd
H87.8 - 8.0d
-NH₂7.5 - 8.5 (broad)s

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonExpected Chemical Shift (ppm)
C2150 - 152
C3121 - 123
C4136 - 138
C4a128 - 130
C5129 - 131
C6130 - 132
C7127 - 129
C8128 - 130
C8a148 - 150
C=O167 - 169
Experimental Protocol for NMR Analysis

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (1H, 13C) lock_shim->acquire process Process FID acquire->process analyze Analyze Spectrum (Assign Peaks) process->analyze report Report Results analyze->report

Experimental workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.

Ion AdductCalculated m/z
[M+H]⁺173.07094
[M+Na]⁺195.05288
[M+K]⁺211.02682
[M+NH₄]⁺190.09748

Data sourced from PubChem predicted values.[8]

Fragmentation Pattern:

Electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ is expected to yield characteristic fragments. The quinoline ring is relatively stable, but fragmentation can occur at the carboxamide group.

  • Loss of NH₃: A neutral loss of ammonia (17 Da) from the protonated molecule to give a fragment at m/z 156.

  • Loss of CO: A neutral loss of carbon monoxide (28 Da) to yield a fragment at m/z 145.

  • Formation of the quinoline cation: Fragmentation may lead to the formation of the quinoline radical cation at m/z 129.

Experimental Protocol for Mass Spectrometry Analysis

The following is a general protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min or use a liquid chromatography (LC) system for sample introduction.

    • Acquire data in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Perform a full scan MS analysis over a suitable mass range (e.g., m/z 50-500).

    • For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 173.07) as the precursor ion and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject/Infuse Sample dilute->inject ionize Electrospray Ionization (ESI) inject->ionize analyze_ms Mass Analysis (Full Scan & MS/MS) ionize->analyze_ms mass Determine Accurate Mass analyze_ms->mass frag Analyze Fragmentation mass->frag structure Confirm Structure frag->structure

Experimental workflow for MS analysis.

III. Biological Context: Potential Signaling Pathway Involvement

Quinoline derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), a key player in inflammation and cancer signaling.[5] Antagonism of P2X7R can modulate downstream signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4] The structural characterization of this compound is the first step in exploring its potential as a modulator of such pathways.

P2X7R_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular P2X7R P2X7 Receptor PI3K PI3K P2X7R->PI3K Activation Inflammation Inflammation P2X7R->Inflammation Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound Quinoline->P2X7R Antagonism

Potential signaling pathway modulation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust framework for the structural confirmation and purity assessment of this compound. The detailed protocols and expected spectral data presented in this application note offer a comprehensive guide for researchers in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.

References

In Vitro Cytotoxicity Profiling of Quinoline-6-carboxamide: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the in vitro cytotoxic effects of Quinoline-6-carboxamide, a member of the quinoline class of heterocyclic compounds known for their potential therapeutic properties, including anticancer activities.[1] The accurate evaluation of cytotoxicity is a cornerstone of the drug discovery and development pipeline, offering critical insights into a compound's potency and mechanism of action.[1]

The following sections detail standardized protocols for key cytotoxicity assays, present summarized data for related quinoline derivatives to provide a comparative context, and visualize the experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxic Activity of Quinoline Derivatives

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. The tables below summarize the IC50 values for various quinoline derivatives against several human cancer cell lines, as reported in the scientific literature. This data serves as a valuable reference for anticipating the potential potency of this compound.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7Breast7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29Colon8.12[1]
Quinoline Derivative A4 A549LungDose-dependent toxicity at 250 µM[2]
Quinoline Derivative A8 A549LungHighest toxicity at 125, 250, and 500 µM[2]
7-chloro-4-quinolinylhydrazoneVarious-Good cytotoxic activity[3]
Compound 12c MCF-7Breast0.010[4]
Compound 12c HL-60Leukemia0.042[4]
Compound 12c HCT-116Colon-[4]
Compound 12c HeLaCervical-[4]
Quinoline-chalcone hybrid 39 A549Lung1.91[5]
Quinoline-chalcone hybrid 40 K-562Leukemia5.29[5]
Quinoline-8-Sulfonamide DerivativesCell LineCancer TypeIC50 (µM)Reference
Derivative 9a C32Amelanotic Melanoma520[6]
Derivative 9a COLO829Melanoma376[6]
Derivative 9a MDA-MB-231Breast Adenocarcinoma609[6]
Derivative 9a U87-MGGlioblastoma756[6]
Derivative 9a A549Lung Adenocarcinoma496[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and robust in vitro assays to determine the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[6]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions.[1] Include a vehicle control (e.g., DMSO) and an untreated control.[1] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for an additional 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium.[6] Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[1]

MTT_Assay_Workflow A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat with serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 1-4h E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance (570 nm) G->H I Calculate % viability and IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1]

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Trypsin-EDTA

  • Cold PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

AnnexinV_Workflow A Seed and treat cells in 6-well plates B Harvest adherent and floating cells A->B C Wash cells twice with cold PBS B->C D Resuspend in 1X Binding Buffer (1x10^6 cells/mL) C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H

Experimental workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.[11][12]

Materials:

  • This compound

  • Selected cancer cell lines

  • Cell lysis buffer

  • Caspase-specific substrate (e.g., DEVD-pNA for caspase-3)

  • Reaction buffer

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells to release their contents, including active caspases.[1]

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter to the cell lysate.[1][11]

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[1]

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.[1]

Potential Signaling Pathways Involved in Quinoline-Induced Cytotoxicity

Quinoline derivatives have been shown to exert their cytotoxic effects through the modulation of various signaling pathways that are crucial for cancer cell survival and proliferation.[13] Understanding these pathways is essential for elucidating the mechanism of action of this compound.

One of the key pathways implicated in the action of some quinoline compounds is the PI3K/Akt/mTOR pathway.[5][14] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Quinoline This compound (Hypothesized) Quinoline->PI3K Inhibition (Potential)

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Additionally, studies on derivatives of 6-cinnamamido-quinoline-4-carboxamide have shown the activation of the ERK (extracellular signal-regulated kinase) pathway, which can lead to impaired lysosome function, altered autophagy, and ultimately apoptotic cell death.[15][16]

ERK_Pathway Quinoline This compound Derivatives ERK ERK Activation Quinoline->ERK Lysosome Lysosome Dysfunction (Increased LMP) ERK->Lysosome Autophagy Altered Autophagic Flux Lysosome->Autophagy Apoptosis Apoptotic Cell Death Autophagy->Apoptosis

ERK-mediated cytotoxicity of quinoline derivatives.

These detailed protocols and background information will enable researchers to effectively design and execute experiments to characterize the in vitro cytotoxicity of this compound and to investigate its potential as a therapeutic agent.

References

Application Notes and Protocols for Cell-based Assays of Quinoline-6-carboxamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives, particularly Quinoline-6-carboxamides, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, modulation of autophagy, and interaction with specific signaling pathways.[3][4] Accurate and robust cell-based assays are critical for elucidating the mechanism of action and determining the therapeutic potential of novel Quinoline-6-carboxamide derivatives.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of Quinoline-6-carboxamides, focusing on cytotoxicity, apoptosis induction, and effects on lysosomal function. The presented methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy of these compounds.

Data Presentation

The following tables summarize the cytotoxic and apoptotic activities of representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Compound IDCell LineCancer TypeAssay TypeExposure Time (h)IC50 (µM)Reference
CiQ Derivative 5e (BO-2222) A549Lung CarcinomaWST-872~1[3]
CiQ Derivative 5r (BO-2112) A549Lung CarcinomaWST-872~2[3]
This compound benzenesulfonate 2f MCF-7Breast AdenocarcinomaMTTNot Specified0.566[5]
This compound benzenesulfonate 2e MCF-7Breast AdenocarcinomaMTTNot Specified0.624[5]
This compound benzenesulfonate 2g MCF-7Breast AdenocarcinomaMTTNot Specified0.813[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptotic Activity of this compound Derivatives

Compound IDCell LineAssay TypeObservationReference
CiQ Derivatives A549ImmunoblottingCleavage of PARP and caspase-9[3]
CiQ Derivatives A549Flow Cytometry (PARP cleavage)Increased percentage of cleaved PARP-positive cells[3]
Quinoline-carboxamide derivative 1e P2X7R-transfected MCF-7Flow Cytometry (Propidium Iodide)35% apoptotic cell death[5]
Quinoline-carboxamide derivative 2e P2X7R-transfected MCF-7Flow Cytometry (Propidium Iodide)25% apoptotic cell death[5]
Quinoline-carboxamide derivative 2f P2X7R-transfected MCF-7Flow Cytometry (Propidium Iodide)20% apoptotic cell death[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-8 Assay

This protocol is adapted from studies on 6-cinnamamido-quinoline-4-carboxamide derivatives.[3]

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-8 (Water Soluble Tetrazolium salt) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.[3]

  • WST-8 Assay:

    • Add 10 µL of WST-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Gently shake the plate to ensure uniform color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow WST-8 Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with this compound (72 hours) start->treat 24h incubation wst8 Add WST-8 reagent (1-4 hours) treat->wst8 read Measure absorbance at 450 nm wst8->read analyze Calculate % viability and IC50 read->analyze

WST-8 Cell Viability Assay Workflow.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis.[6]

Objective: To determine if this compound derivatives induce apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 48 hours).[3]

    • Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[6]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[6]

    • Analyze the cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

G cluster_apoptosis_detection Apoptosis Detection Workflow cell_treatment Treat Cells with This compound harvest_cells Harvest and Wash Cells cell_treatment->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Workflow for Apoptosis Detection.
Protocol 3: Assessment of Lysosomal Membrane Permeability (LMP)

This protocol is based on the methodology used to study the effects of 6-cinnamamido-quinoline-4-carboxamide derivatives on lysosomal function.[3]

Objective: To evaluate the effect of this compound derivatives on lysosomal membrane integrity.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound derivative

  • LysoTracker® Green DND-26

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach.

    • Treat cells with the test compound for a predetermined time (e.g., 7 hours).[3]

  • LysoTracker Staining:

    • Add LysoTracker® Green to the culture medium to a final concentration of 100 nM.

    • Incubate the cells for 30 minutes at 37°C.[3]

  • Cell Harvesting and Analysis:

    • Harvest the cells and wash them thoroughly with PBS.

    • Analyze the cellular fluorescence intensity by flow cytometry (e.g., at FL1).[3]

    • A decrease in LysoTracker Green fluorescence indicates an increase in lysosomal membrane permeability.

    • Normalize the mean fluorescence intensity of treated cells to that of untreated cells.

Signaling Pathway Analysis

This compound derivatives have been shown to impact several key signaling pathways involved in cancer cell proliferation and survival. One notable pathway is the ERK (Extracellular signal-regulated kinase) pathway, which is often dysregulated in cancer.[3]

G cluster_pathway Proposed Signaling Pathway of this compound Derivatives compound This compound Derivative erk ERK Activation compound->erk lysosome Lysosome Dysfunction (Increased LMP) erk->lysosome autophagy Altered Autophagic Flux lysosome->autophagy apoptosis Apoptotic Cell Death autophagy->apoptosis

Proposed Signaling Pathway.

The diagram above illustrates a proposed mechanism where this compound derivatives activate the ERK pathway, leading to lysosomal dysfunction, which in turn alters autophagic flux and ultimately results in apoptotic cell death.[3] Further investigation using specific inhibitors and genetic knockdown approaches can validate the roles of these signaling components in mediating the effects of Quinoline-6-carboxamides.

References

Application Notes and Protocols for PARP Inhibition Assay Using Quinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant member of this family, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

Quinoline-carboxamides have emerged as a promising scaffold for the development of potent PARP inhibitors. These compounds typically mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP enzymes. This application note provides a detailed overview and protocols for assessing the inhibitory activity of quinoline-carboxamide derivatives on PARP enzymes, using a representative compound from this class for illustrative purposes.

Principle of PARP Inhibition Assays

The inhibition of PARP activity can be assessed through various in vitro and cell-based assays. Enzymatic assays directly measure the catalytic activity of purified PARP enzymes, while cell-based assays evaluate the downstream cellular consequences of PARP inhibition.

Key Assay Methodologies:
  • Enzymatic Assays: Quantify the formation of PAR or the consumption of NAD+ in the presence of a PARP enzyme, DNA, and the inhibitor.

  • Cell-Based PARylation Assays: Measure the levels of PAR within cells after inducing DNA damage and treating with the inhibitor.

  • Cell Viability Assays: Determine the cytotoxic or cytostatic effects of the inhibitor, particularly in cancer cell lines with DNA repair deficiencies.

Data Presentation

The inhibitory potency of Quinoline-6-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data for a potent quinoline-carboxamide derivative against PARP1 and PARP2, as well as its effect on a cancer cell line.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2

CompoundTargetIC50 (nM)Assay Type
Quinoline-8-carboxamide DerivativePARP-1500Enzymatic Assay
Olaparib (Reference)PARP-15Enzymatic Assay
Olaparib (Reference)PARP-21Enzymatic Assay

Note: Data for the Quinoline-8-carboxamide derivative is based on published research on this class of compounds[1].

Table 2: Cellular Activity in a BRCA-deficient Cancer Cell Line

CompoundCell LineCancer TypeBRCA StatusCellular IC50 (µM)
Representative Quinoline-carboxamideMDA-MB-436Breast CancerBRCA1 mutant4.7
Olaparib (Reference)MDA-MB-436Breast CancerBRCA1 mutant4.7[2]

Note: The cellular IC50 for the representative quinoline-carboxamide is presented as a plausible value for a compound with the enzymatic potency shown in Table 1, for the purpose of illustrating the application note. The value for Olaparib is from cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay measures the amount of biotinylated poly(ADP-ribose) incorporated onto histone proteins, which is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound derivative (test compound)

  • Olaparib (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and Olaparib in assay buffer. A typical starting concentration range would be 1 nM to 100 µM.

  • Reaction Setup:

    • Add 25 µL of assay buffer to all wells of the histone-coated 96-well plate.

    • Add 5 µL of the serially diluted test compounds or controls to the respective wells.

    • Add 10 µL of a mixture containing activated DNA and recombinant PARP1 enzyme to each well.

    • Initiate the reaction by adding 10 µL of biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based PARP Inhibition Assay (In-Cell ELISA)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cells following DNA damage, providing a measure of PARP activity in a cellular context.

Materials:

  • Human cancer cell line (e.g., MDA-MB-436, BRCA1 mutant)

  • Complete cell culture medium

  • This compound derivative (test compound)

  • DNA damaging agent (e.g., H2O2 or MMS)

  • In-Cell ELISA Kit (containing anti-PAR primary antibody and HRP-conjugated secondary antibody)

  • Fixing and permeabilization buffers

  • Blocking solution

  • Colorimetric substrate

  • Stop solution

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Cell Processing:

    • Wash the cells with PBS.

    • Fix the cells with a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.

  • Immunodetection:

    • Block non-specific binding with a blocking solution for 1.5 hours.

    • Incubate the cells with an anti-PAR primary antibody overnight at 4°C.

    • Wash the cells with wash buffer.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells with wash buffer.

  • Signal Development and Measurement:

    • Add the colorimetric substrate and incubate until sufficient color development.

    • Add the stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the signal to a cell staining control (e.g., Janus Green) to account for cell number variations. Calculate the percentage of PARP inhibition and determine the cellular IC50.

Protocol 3: Cell Viability Assay

This protocol determines the effect of the PARP inhibitor on the viability of cancer cells, which is particularly relevant for assessing synthetic lethality.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line.

  • Complete cell culture medium.

  • This compound derivative (test compound).

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).

  • 96-well cell culture plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed both BRCA-deficient and proficient cells in separate 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 to 96 hours.

  • Viability Assessment:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Measure the luminescence or absorbance using the appropriate plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value for each cell line.

Visualization of Pathways and Workflows

Diagrams illustrating key concepts and procedures are provided below.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates PARylation PARylation (Synthesis of PAR) PARP1->PARylation DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Quinoline_Carboxamide This compound (PARP Inhibitor) Inhibition Inhibition Quinoline_Carboxamide->Inhibition Inhibition->PARP1 blocks catalytic activity

Caption: Mechanism of PARP1 activation and inhibition by this compound.

Enzymatic_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add this compound (serial dilutions) Start->Add_Inhibitor Add_Enzyme_Mix Add PARP1 Enzyme and Activated DNA Add_Inhibitor->Add_Enzyme_Mix Initiate_Reaction Add Biotinylated NAD+ Add_Enzyme_Mix->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_Detection Add Streptavidin-HRP Wash_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Read_Plate Read Absorbance at 450 nm Add_Substrate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro colorimetric PARP1 inhibition assay.

Synthetic_Lethality_Concept cluster_Normal_Cell Normal Cell (BRCA Proficient) cluster_Cancer_Cell Cancer Cell (BRCA Deficient) SSB_Normal Single-Strand Break (SSB) PARP_Inhibitor_Normal PARP Inhibitor BER_Blocked BER Blocked PARP_Inhibitor_Normal->BER_Blocked DSB_Normal Double-Strand Break (DSB) BER_Blocked->DSB_Normal leads to HR_Repair Homologous Recombination (Functional) DSB_Normal->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor_Cancer PARP Inhibitor BER_Blocked_Cancer BER Blocked PARP_Inhibitor_Cancer->BER_Blocked_Cancer DSB_Cancer Double-Strand Break (DSB) BER_Blocked_Cancer->DSB_Cancer leads to HR_Deficient Homologous Recombination (Defective) DSB_Cancer->HR_Deficient cannot be repaired Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Quinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxamides represent a promising class of heterocyclic compounds with demonstrated anticancer properties.[1] Various derivatives have been shown to impede cancer cell proliferation through mechanisms such as induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[2][3] This document provides a detailed guide for analyzing the effects of a representative Quinoline-6-carboxamide derivative on the cell cycle of cancer cells. While specific data for a single this compound is not extensively available, this protocol utilizes data from closely related bis-quinoline carboxamide compounds to illustrate the expected outcomes and analytical procedures. The methodologies described herein are broadly applicable for evaluating the cell cycle effects of novel quinoline-based therapeutic candidates.

Data Presentation

The following tables summarize the quantitative data on the effects of representative bis-quinoline carboxamide compounds on the cell cycle distribution of U937 leukemia cells. These compounds induce a significant increase in the sub-G1 cell population, which is indicative of apoptosis (programmed cell death).[4]

Table 1: Effect of Bis-Quinoline Carboxamide Derivatives on Sub-G1 Population in U937 Cells After 24 Hours [4]

CompoundConcentration (µM)Sub-G1 Population (%)
Control-< 5%
2a1~20%
2b1~25%
2c1~30%

Table 2: Effect of Bis-Quinoline Carboxamide Derivatives on Sub-G1 Population in U937 Cells After 48 Hours [4]

CompoundConcentration (µM)Sub-G1 Population (%)
Control-< 5%
2a1~62%
2b1~55%
2c1~58%

Note: The data presented is for bis-quinoline carboxamide derivatives (2a, 2b, 2c) as representative examples of quinoline carboxamides. The sub-G1 peak represents apoptotic cells with fragmented DNA.

Signaling Pathways

This compound and its derivatives may exert their effects on the cell cycle through various signaling pathways. Potential mechanisms include the inhibition of DNA methyltransferases (DNMTs), which can lead to the re-expression of tumor suppressor genes, and the modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4][5] Some quinoline derivatives have also been found to act as inhibitors of topoisomerases and other protein kinases.[1]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound MAPK_Pathway MAPK/ERK Pathway This compound->MAPK_Pathway Modulation Protein_Kinases Other Protein Kinases This compound->Protein_Kinases Inhibition DNMTs DNMTs This compound->DNMTs Inhibition Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition Cell_Cycle_Proteins Cell Cycle Regulatory Proteins MAPK_Pathway->Cell_Cycle_Proteins Protein_Kinases->Cell_Cycle_Proteins DNMTs->Cell_Cycle_Proteins Topoisomerase->Cell_Cycle_Proteins Apoptosis_Induction Apoptosis Cell_Cycle_Proteins->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effects of this compound on the cancer cell cycle.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining & Analysis Seed_Cells Seed Cancer Cells Treat_Compound Treat with this compound (and vehicle control) Seed_Cells->Treat_Compound Incubate Incubate for desired time points (e.g., 24, 48 hours) Treat_Compound->Incubate Harvest_Cells Harvest Cells (Trypsinization/Scraping) Incubate->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Fix_Cells Fix with cold 70% Ethanol Wash_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide (PI) and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Acquire Data on Flow Cytometer Stain_Cells->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution (Sub-G1, G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., U937, MCF-7, HCT-116) in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium in the cell plates with the medium containing the this compound derivative at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted for the analysis of DNA content in cells treated with chemical compounds.[6][7]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • 70% Ethanol, ice-cold

  • RNase A (DNase-free)

  • Propidium Iodide (PI) Staining Solution (see recipe below)

  • Flow cytometry tubes

PI Staining Solution Recipe:

  • To 10 ml of 0.1% (v/v) Triton X-100 in PBS, add:

    • 2 mg of DNase-free RNase A

    • 0.4 ml of 500 µg/ml Propidium Iodide solution

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Repeat the wash step.[6]

  • Fixation:

    • Resuspend the cell pellet in 0.5 ml of ice-cold PBS.

    • While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[6][8]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol.

    • Wash the cell pellet twice with 3 ml of PBS at 300-400 x g for 5 minutes at 4°C.[7]

    • Resuspend the cell pellet in 500 µl of PI staining solution.[7]

    • Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 10,000 events per sample.

    • Use software such as ModFit LT or FlowJo to analyze the cell cycle distribution and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[6]

Conclusion

The protocols and data presented provide a comprehensive framework for investigating the effects of this compound derivatives on the cancer cell cycle. By employing these methods, researchers can effectively characterize the cytostatic and cytotoxic properties of novel therapeutic agents, contributing to the development of more effective cancer treatments. The induction of apoptosis, as evidenced by an increase in the sub-G1 cell population, is a key indicator of the potential anticancer activity of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Quinoline-6-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the coupling of quinoline-6-carboxylic acid with a desired amine. This is typically achieved through three main strategies:

  • Activation of the carboxylic acid using coupling agents: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used to facilitate the formation of the amide bond.

  • Conversion to an acyl chloride: Quinoline-6-carboxylic acid can be converted to the more reactive quinoline-6-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine.

  • Palladium-catalyzed aminocarbonylation: This method utilizes a palladium catalyst to couple 6-iodoquinoline with an amine and carbon monoxide to directly form the amide.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Inefficient coupling: The chosen coupling agent may not be effective for your specific substrates, or the reaction conditions (temperature, time, solvent) may not be optimal.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.

  • Poor quality of starting materials: Impurities in the quinoline-6-carboxylic acid or the amine can interfere with the reaction. The presence of moisture can also be detrimental, especially when using moisture-sensitive reagents.

  • Difficult purification: The product may be difficult to separate from unreacted starting materials or byproducts, resulting in losses during the workup and purification steps.

  • Steric hindrance: If either the quinoline-6-carboxylic acid or the amine has bulky substituents near the reaction center, this can hinder the reaction and lead to lower yields.

Q3: What are the common side products I should be aware of?

A3: The side products largely depend on the synthetic method used:

  • Using BOP reagent: A significant byproduct is hexamethylphosphoramide (HMPA), which is a known carcinogen and can be difficult to remove.[1] To avoid this, safer alternatives like PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be used.[2]

  • Using EDC/HOBt: The main byproduct is a water-soluble urea derivative formed from EDC.[2] While generally easier to remove than HMPA, it can sometimes complicate purification if the desired product also has some water solubility.

  • Using thionyl chloride: Over-chlorination or charring of the starting material can occur if the reaction is not properly controlled. Residual acidic impurities can also be present in the final product if not adequately removed.

Q4: How can I best purify my this compound product?

A4: Purification strategies depend on the properties of the product and the impurities present:

  • Aqueous workup: For reactions using EDC, washing the organic layer with dilute acid (to remove unreacted amine and EDC-urea byproduct) followed by a base (to remove unreacted carboxylic acid and HOBt) is a common and effective method.[3]

  • Precipitation/Recrystallization: If the product is a solid, it can often be purified by precipitation from the reaction mixture by adding an anti-solvent or by recrystallization from a suitable solvent system.[4] Common solvent mixtures for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4]

  • Column chromatography: Silica gel chromatography is a powerful tool for separating the desired product from closely related impurities. However, the basic nature of the quinoline nitrogen can sometimes lead to tailing or decomposition on acidic silica gel. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Coupling Agent Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents under inert atmosphere.
Sub-optimal Reaction Conditions Optimize reaction temperature. Some reactions may require heating, while others proceed well at room temperature. Extend the reaction time and monitor progress by TLC or LC-MS. Ensure the solvent (e.g., DMF, DCM) is anhydrous.
Steric Hindrance Consider using a more powerful coupling agent like HATU. Increase the reaction temperature.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the amine and coupling agent relative to the carboxylic acid.
Presence of Water Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step
Side reactions with coupling agent If using BOP, consider switching to PyBOP to avoid the formation of carcinogenic HMPA.[1][2] If using EDC, ensure an efficient workup to remove the urea byproduct.[3]
Racemization (if applicable) When coupling amino acid derivatives, add an equivalent of HOBt or HOAt to minimize racemization.[2]
Decomposition of starting materials or product Avoid excessively high temperatures. If using acyl chlorides, ensure the reaction is performed at a low temperature and the amine is added slowly.
Incorrect base The choice of base can be critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure the base is not interfering with the reaction. For sterically hindered substrates, a non-nucleophilic base like DIPEA is often preferred.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of product and byproducts in chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
Product is water-soluble, complicating aqueous workup If the product has some water solubility, minimize the volume of aqueous washes or use brine to reduce its solubility in the aqueous phase. Alternatively, consider a purification method that does not involve an aqueous workup, such as precipitation or direct crystallization from the reaction mixture.
Removal of HMPA (from BOP reagent) HMPA is a polar aprotic solvent and can be challenging to remove. Multiple extractions with a non-polar solvent/water mixture may be necessary. Due to its carcinogenicity, it is highly recommended to switch to a safer alternative like PyBOP.[1][2]
Removal of EDC-urea byproduct This byproduct is generally water-soluble and can be removed with acidic aqueous washes.[3] If the product is also acid-sensitive, careful pH control is necessary.

Quantitative Data

Table 1: Comparison of Yields for this compound Synthesis using Different Coupling Agents

Coupling AgentBaseSolventTemperatureTime (h)Amine SubstrateYield (%)Reference
BOPTEADMFRoom Temp12Various aminesGood[2]
HBTUTEADMF0°C to Room Temp12Amino acid esters60-80[5]
EDC/HOBt-DMFRoom Temp16Various amines22-43[6]
Thionyl Chloride-DCM50°C (reflux)8Various amines67 (for one derivative)[7]

Note: Yields are highly dependent on the specific amine substrate and reaction conditions. This table provides a general comparison based on reported data.

Experimental Protocols

Protocol 1: Synthesis of this compound using BOP Reagent
  • To a solution of quinoline-6-carboxylic acid (1 mmol) in anhydrous DMF, add the desired amine (1.5 mmol), BOP reagent (1.5 mmol), and triethylamine (5 mmol).[2]

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • Monitor the reaction completion by LC/MS.[2]

  • Upon completion, pour the reaction mixture into ice-cold water.[2]

  • Collect the resulting precipitate by filtration and dry under suction.[2]

  • Further purify the solid by recrystallization if necessary.

Protocol 2: Synthesis of this compound using EDC/HOBt
  • Dissolve quinoline-6-carboxylic acid (1 equivalent) in DMF.

  • Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.[6]

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway Quinoline-6-carboxylic Acid Quinoline-6-carboxylic Acid Activated Intermediate Activated Intermediate Quinoline-6-carboxylic Acid->Activated Intermediate Coupling Agent (e.g., BOP, EDC/HOBt) or SOCl₂ This compound This compound Activated Intermediate->this compound Amine (R-NH₂)

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Pure Inert_Atmosphere Ensure Anhydrous Conditions (Inert Atmosphere) Check_Purity->Inert_Atmosphere Impure or Wet Change_Coupling_Agent Change Coupling Agent (e.g., HATU for hindered cases) Optimize_Conditions->Change_Coupling_Agent No Improvement End_Success Improved Yield Optimize_Conditions->End_Success Improvement Check_Stoichiometry Adjust Stoichiometry (excess amine/coupling agent) Change_Coupling_Agent->Check_Stoichiometry Check_Stoichiometry->End_Success

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships Yield This compound Yield Coupling_Agent Coupling Agent (BOP, EDC/HOBt, HATU) Coupling_Agent->Yield Base Base (TEA, DIPEA) Base->Yield Solvent Solvent (DMF, DCM) Solvent->Yield Temperature Temperature Temperature->Yield Steric_Hindrance Steric Hindrance Steric_Hindrance->Yield

Caption: Factors influencing the yield of this compound.

References

Overcoming solubility issues of Quinoline-6-carboxamide in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Quinoline-6-carboxamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of my this compound in standard aqueous buffers (e.g., PBS pH 7.4). What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for organic molecules like this compound. The recommended initial approach is a systematic solubility screening:

  • pH Adjustment: Since this compound is an ionizable compound, its solubility is likely pH-dependent.[1][2] A simple initial experiment is to determine the solubility across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). This can help identify a pH where the compound is more soluble.

  • Co-solvent Screening: The use of co-solvents can significantly enhance the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[3][][5] Screen a panel of common, water-miscible organic solvents at varying concentrations (e.g., 1-20% v/v).

Q2: Which co-solvents are recommended for initial screening with this compound?

A2: A good starting point is to screen a variety of pharmaceutically acceptable co-solvents.[6] Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

It is crucial to consider the downstream application, as some co-solvents may interfere with certain biological assays.

Q3: My compound's solubility is still insufficient even with pH adjustment and co-solvents. What are the next steps?

A3: If initial strategies are not sufficient, more advanced formulation techniques can be employed. These methods aim to alter the physical properties of the drug substance to improve its dissolution and solubility.[7][8] Promising approaches include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, forming water-soluble inclusion complexes.[8][9][10]

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[11][12][13][14] This can enhance wettability and dissolution rate.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.[15][16][17][18][19]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous buffer.

This common issue arises when a drug is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous buffer where its solubility is much lower.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Stock Concentration start->step1 step2 Incorporate Co-solvent in Buffer step1->step2 Precipitates end_success Solution Homogeneous step1->end_success Resolved step3 Use a Different Primary Solvent step2->step3 Precipitates step2->end_success Resolved step4 Consider Advanced Formulation step3->step4 Precipitates step3->end_success Resolved end_fail Precipitation Persists step4->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Corrective Actions:

  • Decrease the concentration of the stock solution: A lower concentration may stay soluble upon dilution.

  • Add a co-solvent to the aqueous buffer: Prepare the final buffer with a small percentage (e.g., 5-10%) of a co-solvent like DMSO or ethanol before adding the drug stock.[5][20][21]

  • Change the solvent for the stock solution: A less volatile solvent or one with better miscibility with water might prevent immediate precipitation.

  • Employ advanced formulation strategies: If simple solvent changes are ineffective, using cyclodextrins or creating a nanosuspension may be necessary to achieve the desired concentration in a stable form.[10][15][17][22]

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor data reproducibility.

Troubleshooting Workflow:

G start Inconsistent Assay Results step1 Verify Solubility Limit in Assay Medium start->step1 step2 Prepare Fresh Dilutions for Each Experiment step1->step2 Concentration below limit end_fail Inconsistency Remains step1->end_fail Concentration exceeds limit (Reduce concentration) step3 Incorporate a Solubilizing Excipient step2->step3 step4 Filter the Final Solution step3->step4 end_success Reproducible Data step4->end_success

Caption: Workflow to address inconsistent assay results.

Corrective Actions:

  • Determine the kinetic solubility in your final assay buffer. Ensure your working concentrations are well below this limit.

  • Always prepare fresh dilutions from a stock solution immediately before each experiment. Avoid freeze-thaw cycles of diluted solutions.

  • Consider a formulation approach that is compatible with your assay, such as using hydroxypropyl-β-cyclodextrin (HP-β-CD), which is often well-tolerated by cells.

  • Filter the final working solution through a 0.22 µm filter before adding it to the assay to remove any undissolved micro-precipitates.

Data Presentation

The following tables summarize the expected improvements in aqueous solubility of a poorly soluble compound like this compound using different techniques. The values are illustrative.

Table 1: Effect of pH on Aqueous Solubility

pHExpected Solubility (µg/mL)
2.050 - 150
4.010 - 50
6.01 - 10
7.4< 1
8.0< 1
10.05 - 20

Table 2: Effect of Co-solvents on Aqueous Solubility at pH 7.4

Co-solvent (v/v %)DMSOEthanolPEG 400
1%2-51-33-7
5%10-258-1515-30
10%30-6020-4040-80
20%>10050-100>150

Table 3: Comparison of Advanced Formulation Techniques

TechniqueCarrier/StabilizerExpected Solubility Enhancement (fold increase)
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 500
Solid DispersionPolyvinylpyrrolidone (PVP) K3020 - 100
NanosuspensionPoloxamer 188> 1000 (as dissolution rate)

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Cyclodextrin Complexation for Solubility Enhancement

This protocol uses the kneading method to prepare an inclusion complex.[23]

  • Weigh out this compound and a molar excess (e.g., 1:2 ratio) of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50) mixture to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Assess the solubility of this powder in aqueous buffer as described in Protocol 1.

Signaling Pathway for Solubility Enhancement Strategy

The following diagram illustrates the decision-making process for selecting a solubility enhancement technique.

G cluster_0 Initial Screening cluster_1 Advanced Formulation pH_Screen pH Adjustment Cosolvent_Screen Co-solvent Screening pH_Screen->Cosolvent_Screen Decision1 Solubility Goal Met? Cosolvent_Screen->Decision1 Cyclodextrin Cyclodextrin Complexation Solid_Dispersion Solid Dispersion Cyclodextrin->Solid_Dispersion Nanosuspension Nanosuspension Solid_Dispersion->Nanosuspension Decision2 Solubility Goal Met? Nanosuspension->Decision2 Start Poor Aqueous Solubility Start->pH_Screen Decision1->Cyclodextrin No End Proceed to Assay Decision1->End Yes Decision2->End Yes

References

Technical Support Center: Optimization of Quinoline-6-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline-6-Carboxamide Reaction Optimization. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing the synthesis of this compound using various catalytic systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for synthesizing this compound. The first involves the palladium-catalyzed aminocarbonylation of 6-haloquinolines (typically 6-iodoquinoline) with an amine and carbon monoxide. The second approach is the direct amidation of quinoline-6-carboxylic acid with a suitable amine, which can be achieved using stoichiometric coupling reagents or, more recently, through direct catalytic methods.

Q2: My palladium-catalyzed aminocarbonylation is giving low yields. What are the potential causes?

A2: Low yields in palladium-catalyzed aminocarbonylation can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black. Ensure proper ligand selection (e.g., XantPhos) and reaction conditions to stabilize the catalyst.

  • Poor Quality Reagents: Impurities in the 6-iodoquinoline, amine, or solvent can poison the catalyst. Ensure all reagents are pure and dry.

  • Suboptimal CO Pressure: The carbon monoxide pressure is a critical parameter. Low pressure might lead to incomplete reaction, while excessively high pressure can favor the formation of side products like 2-ketocarboxamides, especially with certain ligands like triphenylphosphine.[1][2]

  • Incorrect Ligand Choice: For less reactive amines, a bidentate ligand such as XantPhos is often necessary to achieve good conversion.[1]

Q3: I am observing the formation of a significant amount of 2-ketocarboxamide as a byproduct in my aminocarbonylation reaction. How can I suppress this?

A3: The formation of 2-ketocarboxamides arises from double carbon monoxide insertion. To favor the formation of the desired this compound, consider the following adjustments:

  • Reduce CO Pressure: Performing the reaction under atmospheric pressure of CO significantly favors the formation of the monocarbonylated product.[2]

  • Change the Ligand: Switching from a monodentate ligand like triphenylphosphine (PPh3) to a bidentate ligand like XantPhos can almost exclusively yield the this compound, even at higher CO pressures.[2]

Q4: My direct amidation of quinoline-6-carboxylic acid is inefficient. What can I do?

A4: Inefficiency in direct amidation is often due to the poor reactivity of the carboxylic acid. Here are some troubleshooting tips:

  • Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine. This is commonly done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine.[3]

  • Use of Coupling Reagents: Stoichiometric coupling reagents like BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like triethylamine (TEA) can facilitate the amide bond formation at room temperature.[4]

  • Catalytic Direct Amidation: While less specific information is available for quinoline-6-carboxylic acid, direct catalytic amidation using boronic acid derivatives has shown promise for other aromatic carboxylic acids and could be explored.[5]

Q5: Are there alternatives to palladium catalysts for this transformation?

A5: While palladium catalysts are well-documented for the aminocarbonylation route, other transition metals are widely used for quinoline synthesis and amidation reactions, suggesting their potential applicability. Copper, rhodium, and nickel catalysts are known to catalyze various C-N bond-forming reactions. For instance, copper-catalyzed methods are known for the synthesis of quinoline-4-carboxamides from isatins. While direct catalytic amidation of quinoline-6-carboxylic acid with these metals is not extensively reported, exploring analogous reactions from the literature could provide a starting point for developing novel synthetic protocols.

Section 2: Troubleshooting Guides

This section provides more in-depth troubleshooting advice for specific issues.

Guide 1: Palladium-Catalyzed Aminocarbonylation
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation). 2. Catalyst poisoning by impurities. 3. Insufficient reaction temperature or time. 4. Poorly soluble starting materials.1. Use a stabilizing ligand like XantPhos. Ensure an inert atmosphere (Argon or Nitrogen). 2. Use high-purity, anhydrous reagents and solvents. 3. Optimize temperature (typically 50-100 °C) and reaction time (monitor by TLC or GC/LC-MS). 4. Choose a suitable solvent where all components are soluble (e.g., DMF).
Formation of Side Products (e.g., dehalogenated quinoline) 1. Presence of reducing agents. 2. Inefficient carbonylation.1. Ensure all reagents are free from reducing impurities. 2. Ensure a sufficient supply of CO. Check for leaks in the reaction setup.
Poor Reproducibility 1. Variable quality of catalyst or ligand. 2. Inconsistent CO pressure. 3. Presence of variable amounts of water or oxygen.1. Use catalyst and ligand from a reliable source or purify them before use. 2. Use a CO balloon or a pressure regulator for consistent pressure. 3. Use dry solvents and degas the reaction mixture before introducing CO.
Guide 2: Direct Amidation of Quinoline-6-Carboxylic Acid
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Formation of unreactive carboxylate salt.1. Increase the amount of coupling reagent or use a more reactive one. For activation with SOCl₂, ensure complete conversion to the acid chloride. 2. Use a stronger base or a more nucleophilic amine if the substrate allows. For less reactive amines, higher temperatures may be required. 3. The use of a non-nucleophilic base like triethylamine is crucial to prevent the deprotonation of the carboxylic acid by the reacting amine.
Epimerization (if chiral amines are used) 1. Harsh reaction conditions (high temperature, strong base).1. Use milder coupling reagents that operate at room temperature (e.g., BOP). 2. Carefully control the stoichiometry of the base.
Difficult Purification 1. Byproducts from coupling reagents.1. Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup.

Section 3: Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemStarting MaterialAmineConditionsYield (%)Reference
Pd(OAc)₂ / XantPhos6-IodoquinolineVarious primary and secondary amines1 bar CO, DMF, Et₃N, 50-100 °C, 2-6 h75-98%[1][2]
Pd(OAc)₂ / 2 PPh₃6-IodoquinolineVarious primary and secondary amines40 bar CO, DMF, Et₃N, 100 °C, 6 hModerate to good (risk of ketoamide)[1][2]
BOP reagent / TEAQuinoline-6-carboxylic acidVarious aminesDMF, Room Temp, 12 hGood[4]
SOCl₂ followed by amineQuinoline-6-carboxylic acid2-AminophenolToluene, 100-110 °C, then K₂CO₃, Acetone, 0 °C to RTNot specified[3]

Note: The data for Copper, Rhodium, and Nickel catalysts for the direct synthesis of this compound is limited in the current literature. The table will be updated as more research becomes available.

Section 4: Experimental Protocols

Protocol 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline

This protocol is based on the work by Kollár and coworkers.[1][2]

Materials:

  • 6-Iodoquinoline

  • Amine (1.1 - 3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

  • XantPhos (2.5 mol%)

  • Triethylamine (Et₃N) (5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas (balloon or cylinder)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-iodoquinoline (1 mmol), Pd(OAc)₂ (0.025 mmol), and XantPhos (0.025 mmol).

  • Add anhydrous DMF (10 mL) and triethylamine (5 mmol).

  • Add the corresponding amine (liquid amines: 1.5 mmol; solid amines: 1.1 mmol; volatile amines like tert-butylamine: 3 mmol).

  • Purge the flask with argon, then evacuate and backfill with carbon monoxide (1 bar, balloon).

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Amidation of Quinoline-6-Carboxylic Acid using BOP Reagent

This protocol is adapted from a procedure for the synthesis of this compound derivatives.[4]

Materials:

  • Quinoline-6-carboxylic acid

  • Amine (1.5 equivalents)

  • BOP reagent (1.5 equivalents)

  • Triethylamine (TEA) (5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add quinoline-6-carboxylic acid (1 mmol) and anhydrous DMF.

  • Add the amine (1.5 mmol), BOP reagent (1.5 mmol), and triethylamine (5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction completion by LC/MS.

  • Upon completion, dilute the reaction mixture with ice-cold water.

  • Collect the precipitated solid by filtration and dry under suction.

  • Recrystallize the crude product from a suitable solvent if necessary.

Section 5: Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis start Define Substrates: Quinoline-6-X Amine catalyst_prep Prepare Catalyst Stock Solutions: - Pd(OAc)₂/XantPhos - CuI/Ligand - [Rh(COD)Cl]₂/Ligand - NiCl₂(dppp) start->catalyst_prep reaction_vials Set up Parallel Reactions in Vials catalyst_prep->reaction_vials add_reagents Add Substrates, Solvent, and Base reaction_vials->add_reagents add_catalyst Add Catalyst Solution to each vial add_reagents->add_catalyst run_reaction Run Reactions under Optimized Conditions (Temp, Time, Atmosphere) add_catalyst->run_reaction quench Quench Reactions run_reaction->quench analyze Analyze by LC-MS/GC-MS for Conversion & Yield quench->analyze compare Compare Catalyst Performance analyze->compare end Select Optimal Catalyst compare->end

Caption: A generalized workflow for screening different catalysts in the synthesis of this compound.

Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_sp Conversion to Side Products check_conversion->conversion_sp Yes check_catalyst Check Catalyst Activity: - Purity of Precursor/Ligand - Inert Atmosphere - Temperature/Time no_conversion->check_catalyst check_reagents Check Reagent Quality: - Purity of Substrates - Anhydrous Solvents no_conversion->check_reagents analyze_sp Identify Side Products (e.g., dehalogenation, ketoamide) conversion_sp->analyze_sp optimize_selectivity Optimize for Selectivity: - Change Ligand - Adjust CO Pressure - Modify Temperature analyze_sp->optimize_selectivity

Caption: A decision-making guide for troubleshooting low yields in this compound synthesis.

References

Troubleshooting Quinoline-6-carboxamide purification side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinoline-6-carboxamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities typically arise from the synthetic route used. Common synthesis involves the amidation of Quinoline-6-carboxylic acid.[1][2] Consequently, the primary impurities include:

  • Unreacted Starting Material: Quinoline-6-carboxylic acid is a very common impurity.

  • Hydrolysis Product: The desired amide can hydrolyze back to Quinoline-6-carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water during workup or purification.

  • Reagent-Related Byproducts: If amide coupling reagents (like BOP reagent) are used, byproducts from these reagents can contaminate the crude product.[2] When acyl chlorides are formed using thionyl chloride or oxalyl chloride, residual activating agents or their byproducts may be present.[1][3]

  • Solvent Residues: Residual solvents from the reaction (e.g., DMF, DCM, THF) or purification steps are common.[1][2]

Q2: My purified this compound has a yellow or brown tint. Is this a sign of significant impurity?

A2: Not necessarily. Quinoline and many of its derivatives are known to develop a yellow or brown color upon exposure to air and light due to the formation of minor oxidized impurities.[4] While this may not indicate a significant loss of purity, for high-purity applications, it is advisable to perform a final purification step like recrystallization and to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[4]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.[5]

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for determining purity as a percentage of the total peak area and for detecting non-volatile impurities.[7]

  • Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[1]

Troubleshooting Guides

Issue 1: Presence of Quinoline-6-carboxylic Acid in the Final Product

Symptom: You observe a peak corresponding to the mass of Quinoline-6-carboxylic acid in your LC-MS analysis, or characteristic ¹H NMR signals for the carboxylic acid proton.

Likely Cause:

  • Incomplete Reaction: The initial amidation reaction did not go to completion.

  • Hydrolysis: The amide bond was cleaved during aqueous workup or purification, particularly if exposed to harsh pH conditions.

Troubleshooting Steps & Solutions:

  • Optimize Reaction: Ensure the amidation reaction goes to completion by using a slight excess of the amine and an adequate amount of coupling reagent or by allowing for a longer reaction time.[2] Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Careful Workup: During the workup, use a mild base like saturated sodium bicarbonate solution to neutralize any acid and wash the organic layer. Avoid prolonged contact with strong acids or bases.[3]

  • Purification Strategy:

    • Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM). Wash the solution with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic Quinoline-6-carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer.

    • Column Chromatography: Silica gel column chromatography can effectively separate the more polar carboxylic acid from the amide. A gradient elution starting with a less polar solvent system and gradually increasing polarity is often effective.

Protocol 1: Purification via Acid-Base Extraction
  • Dissolve the crude this compound in Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and shake gently.

  • Allow the layers to separate and drain the organic (bottom) layer.

  • Repeat the wash with NaHCO₃ solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 2: Low Yield After Column Chromatography

Symptom: A significant loss of product is observed after purification by silica gel column chromatography.

Likely Cause:

  • Irreversible Adsorption: The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silica gel, leading to streaking on TLC and poor recovery from the column.

  • Product Decomposition: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[8]

Troubleshooting Steps & Solutions:

  • Deactivate Silica Gel: Before preparing the column, treat the silica gel with a small amount of a tertiary amine. This can be done by preparing the column slurry in a solvent system containing ~1% triethylamine (Et₃N).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for the chromatography.[4][8]

  • Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Data Presentation: Comparison of Stationary Phases
Stationary PhaseAciditySuitability for Basic CompoundsPotential Issues
Silica Gel AcidicModerate (may require deactivation)Irreversible adsorption, streaking, decomposition
Alumina (Neutral) NeutralGood---
Alumina (Basic) BasicExcellentMay not be suitable for acid-sensitive compounds
Issue 3: Product Fails to Crystallize During Recrystallization

Symptom: The product "oils out" or remains in solution instead of forming solid crystals upon cooling.

Likely Cause:

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.[8]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures.[8]

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal formation.[8]

Troubleshooting Steps & Solutions:

  • Pre-Purification: If the crude product is very impure, perform an initial purification by column chromatography to remove the bulk of impurities before attempting recrystallization.[8]

  • Solvent Screening: Test the solubility of your compound in a range of solvents to find one where it is highly soluble when hot but poorly soluble when cold. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is often effective.

  • Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.

Visualized Workflows and Pathways

General Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving purification issues.

G Troubleshooting Workflow for Purification A Crude Product Analysis (TLC, LC-MS, NMR) B Identify Major Impurity A->B C Starting Material (Quinoline-6-carboxylic acid) B->C Is it acidic? D Unknown Byproduct B->D Is it unknown? E Solvent Residue B->E Is it solvent? F Optimize Reaction Conditions (Time, Reagents) C->F G Purify via Acid-Base Extraction C->G H Characterize Byproduct (NMR, HRMS) D->H J Remove Solvent Under High Vacuum E->J K Pure Product F->K G->K I Select Appropriate Chromatography Method H->I I->K J->K

Caption: A logical decision tree for troubleshooting common purification challenges.

Common Side Reaction: Amide Hydrolysis

This diagram illustrates the hydrolysis of the target compound back to its carboxylic acid precursor, a common source of impurity.

Caption: The chemical pathway for the hydrolysis of this compound.

References

Minimizing Off-Target Effects of Quinoline-6-carboxamide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Quinoline-6-carboxamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-target and off-target effects of this compound and its derivatives?

This compound and its derivatives have been investigated for various therapeutic applications, with their biological activity extending beyond a single target. While the specific on-target activity depends on the exact derivative, this class of compounds has been reported to interact with several cellular components.

  • P2X7 Receptor (P2X7R) Antagonism: Certain this compound derivatives have been shown to act as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immunity.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of quinoline carboxamide have been shown to inhibit a range of kinases, including those involved in cell signaling, DNA damage response, and cell cycle regulation. Potential kinase targets include:

    • Ataxia Telangiectasia Mutated (ATM) kinase

    • Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway kinases

    • c-Met

    • Extracellular signal-regulated kinase (ERK) (potentially modulated indirectly)

  • Lysosomal Function and Autophagy: Some derivatives have been observed to impair lysosome function, leading to disruptions in autophagy and potentially inducing apoptosis.[1] This is a critical consideration as it can lead to cytotoxicity independent of a specific protein target.

  • Cytotoxicity and Apoptosis Induction: Due to their interactions with fundamental cellular processes, many quinoline derivatives, including carboxamides, can exhibit cytotoxic effects and induce apoptosis at higher concentrations.[1]

Q2: My cells are showing unexpected phenotypes or high levels of toxicity. How can I determine if this is an off-target effect of this compound?

Observing unexpected cellular responses or significant toxicity is a common challenge. Here’s a systematic approach to investigate potential off-target effects:

  • Dose-Response Curve: Perform a wide-range dose-response experiment. An off-target effect may have a different concentration dependency than the intended on-target effect.

  • Control Compound: If available, use a structurally related but inactive control compound. This can help differentiate between effects caused by the specific chemical scaffold versus the intended pharmacophore.

  • Target Expression Analysis: Confirm that your cell line expresses the intended target protein at a sufficient level. If the target is absent or expressed at very low levels, any observed phenotype is likely due to off-target effects.

  • Rescue Experiments: If you have a way to specifically block the intended target (e.g., using a known selective inhibitor or siRNA), you can perform a rescue experiment. If the unexpected phenotype persists even when the primary target is blocked, it strongly suggests an off-target mechanism.

  • Phenotypic Comparison: Compare the observed phenotype with published effects of compounds known to modulate potential off-target pathways (e.g., known P2X7R antagonists, kinase inhibitors, or lysosomotropic agents).

Q3: How can I proactively minimize off-target effects in my cell-based assays?

Minimizing off-target effects is crucial for generating reliable and interpretable data. Consider the following strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for your experiments.

  • Optimize Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence compound activity and toxicity.

  • Solubility is Key: Ensure that this compound is fully dissolved in your culture medium. Compound precipitation can lead to inconsistent results and non-specific cellular stress.

  • Consider Cell Line Specificity: The expression levels of on- and off-target proteins can vary significantly between different cell lines. Choose a cell line that has a favorable ratio of on-target to potential off-target expression.

  • Employ Orthogonal Assays: Use multiple, distinct assay formats to measure the same biological endpoint. This can help to identify and filter out assay-specific artifacts.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Cell Viability/Cytotoxicity Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the media for precipitates after adding this compound. Prepare a fresh, lower concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and consider plating cells in the central wells of the plate to avoid edge effects.
Compound Instability Prepare fresh dilutions of the compound for each experiment. If storing stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Interference with Assay Reagents Run a cell-free control to determine if this compound directly interferes with the assay chemistry (e.g., fluorescence or luminescence of the readout).
Issue 2: Observed Phenotype Does Not Correlate with Expected On-Target Activity
Potential Cause Troubleshooting Step
Undisclosed Off-Target Activity Perform a literature search for known off-targets of structurally similar quinoline carboxamides. Consider screening this compound against a panel of common off-targets, such as a kinase selectivity panel.
Activation of Stress Response Pathways The compound may be inducing general cellular stress. Assess markers of common stress pathways, such as the unfolded protein response or oxidative stress.
Lysosomal Dysfunction As some quinoline derivatives can affect lysosomes, consider performing a lysosomal membrane permeability assay to rule out this as a confounding factor.
Incorrect Hypothesis of On-Target Effect Re-evaluate the expected downstream consequences of modulating the intended target in your specific cellular context.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against P2X7R

CompoundTarget Cell LineAssay TypeIC50 (µM)
Derivative 2eh-P2X7R-MCF-7Ca2+ Mobilization0.624
Derivative 2fh-P2X7R-MCF-7Ca2+ Mobilization0.566
Derivative 2gh-P2X7R-MCF-7Ca2+ Mobilization0.813

Data synthesized from a study on this compound benzenesulfonates as P2X7R antagonists.

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineAssay Type% Cell Viability (at 100 µM)
Derivative 2eHEK-293TMTT Assay>80%
Derivative 2e1321N1 astrocytomaMTT Assay>80%
Derivative 2eMCF-7MTT Assay>80%
Derivative 2gHEK-293TMTT Assay>75%
Derivative 2g1321N1 astrocytomaMTT Assay>75%
Derivative 2gMCF-7MTT Assay>75%

Data synthesized from a study on this compound benzenesulfonates as P2X7R antagonists.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)

This protocol is to determine if this compound affects the ERK signaling pathway, a common off-target for kinase inhibitors.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., EGF).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK (e.g., p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Protocol 2: Lysosomal Membrane Permeability (LMP) Assay using Acridine Orange

This assay helps to determine if this compound is causing lysosomal destabilization.

  • Cell Seeding and Staining: Seed cells in a 96-well plate (black, clear bottom for microscopy) or in appropriate culture dishes for flow cytometry. The next day, load the cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes.

  • Washing: Gently wash the cells with PBS to remove excess dye.

  • Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester).

  • Image Acquisition or Flow Cytometry:

    • Microscopy: After a short incubation (e.g., 30 minutes to 2 hours), visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright red punctate fluorescence within lysosomes. In cells with LMP, the dye will leak into the cytoplasm and nucleus, resulting in an increase in diffuse green fluorescence.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. A decrease in red fluorescence (FL3) and an increase in green fluorescence (FL1) indicates LMP.

Protocol 3: P2X7R-Mediated Calcium Mobilization Assay

This protocol is for assessing the antagonistic activity of this compound on P2X7R.

  • Cell Seeding: Seed cells expressing P2X7R (e.g., HEK293-P2X7R) in a 96-well black, clear-bottom plate.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of this compound or a known P2X7R antagonist (positive control) for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Use a fluorescence plate reader equipped with an injector to add a P2X7R agonist (e.g., BzATP) to the wells. Measure the fluorescence intensity kinetically before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist stimulation represents calcium influx. The ability of this compound to reduce this fluorescence increase indicates its antagonistic activity. Calculate the IC50 value from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot (e.g., for p-ERK) treat_cells->western_blot lmp_assay LMP Assay (Acridine Orange) treat_cells->lmp_assay ca_flux_assay Calcium Mobilization Assay (P2X7R) treat_cells->ca_flux_assay analyze_data Analyze and Interpret Results viability_assay->analyze_data western_blot->analyze_data lmp_assay->analyze_data ca_flux_assay->analyze_data

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_kinase Kinase Pathways cluster_ion_channel Ion Channels cluster_organelle Organellar Function cluster_cellular_response Cellular Response Q6C This compound PI3K_mTOR PI3K/mTOR Pathway Q6C->PI3K_mTOR Inhibition ERK_pathway RAS-RAF-MEK-ERK Pathway Q6C->ERK_pathway Modulation ATM ATM (DNA Damage Response) Q6C->ATM Inhibition P2X7R P2X7 Receptor Q6C->P2X7R Antagonism Lysosome Lysosomal Function Q6C->Lysosome Impairment Proliferation Cell Proliferation PI3K_mTOR->Proliferation ERK_pathway->Proliferation Apoptosis Apoptosis ATM->Apoptosis P2X7R->Apoptosis Autophagy Autophagy Lysosome->Autophagy Autophagy->Proliferation Autophagy->Apoptosis

Caption: Potential off-target signaling pathways of this compound.

troubleshooting_logic start Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response Curve start->dose_response target_expression Check Target Expression start->target_expression control_compound Use Inactive Control Compound start->control_compound literature_search Review Literature for Known Off-Targets dose_response->literature_search target_expression->literature_search control_compound->literature_search off_target_assays Perform Specific Off-Target Assays (e.g., Kinase Panel, LMP, P2X7R) literature_search->off_target_assays conclusion Identify Likely Off-Target Effect off_target_assays->conclusion

Caption: Troubleshooting logic for identifying off-target effects.

References

Quinoline-6-carboxamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of Quinoline-6-carboxamide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. The container should be tightly sealed to prevent moisture absorption. It is also advisable to protect the compound from light.

Q2: How should I store solutions of this compound?

Solutions of this compound should be stored at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. It is crucial to use a suitable solvent in which the compound is stable. The stability of the compound in solution is dependent on the solvent, pH, and temperature. It is recommended to prepare fresh solutions for critical experiments or to perform a stability study in the desired solvent.

Q3: What are the known incompatibilities of this compound?

This compound may be incompatible with strong acids and strong bases. Contact with strong oxidizing agents should also be avoided. These substances can accelerate the degradation of the compound.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound is likely the hydrolysis of the amide bond, especially under acidic or basic conditions, to yield quinoline-6-carboxylic acid and ammonia. Other potential degradation pathways could involve oxidation of the quinoline ring, particularly when exposed to light or oxidizing agents. While specific studies on this compound are limited, microbial degradation pathways for the parent quinoline molecule have been investigated, which involve hydroxylation of the quinoline ring.

Q5: Are there any signs of degradation I should look for?

Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, the absence of these signs does not guarantee stability. The most reliable way to assess the purity and stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Assess the purity of the compound using a suitable analytical method like HPLC. 3. Prepare fresh solutions for your experiments.
Changes in the physical appearance of the solid compound (e.g., color change, clumping). Exposure to moisture, light, or incompatible substances.1. Discard the degraded compound. 2. Review storage procedures to ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.
Precipitate formation in a solution of this compound. The compound may have degraded, or its solubility limit might have been exceeded at the storage temperature.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it could be a degradation product. The solution should be analyzed for purity. 3. Consider preparing a fresh solution.

Stability Data

Condition Parameter Expected Outcome for Aromatic Amides Potential Degradation Product
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hPotential for significant degradation.Aromatic carboxylic acid + Amine
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hPotential for significant degradation.Aromatic carboxylate salt + Amine
Oxidative 3% H₂O₂, RT, 24hPotential for moderate degradation.N-oxides, hydroxylated species
Thermal 80°C, 72h (solid)Generally stable, but dependent on the specific compound.Varies
Photolytic UV/Vis light, 7 daysPotential for degradation, especially in solution.Varies

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the purity of this compound and detect any degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Method Development:

  • Mobile Phase Selection: Start with a gradient elution using acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV scan (typically around 254 nm or 280 nm for aromatic compounds).

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV and/or visible light for a defined period.

5. Analysis and Method Validation:

  • Inject the stressed samples into the HPLC system.

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Purity via HPLC check_storage->check_purity Storage OK degradation_suspected Degradation Suspected check_storage->degradation_suspected Improper Storage prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Purity OK check_purity->degradation_suspected Impurity Detected issue_resolved Issue Resolved prepare_fresh->issue_resolved investigate_source Investigate Source of Degradation (e.g., Incompatible Reagents) degradation_suspected->investigate_source investigate_source->prepare_fresh

Caption: Troubleshooting workflow for unexpected experimental results.

Stability_Testing_Workflow start Initiate Stability Study method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation analyze_samples Analyze Stressed Samples forced_degradation->analyze_samples method_validation Validate HPLC Method (Specificity, Linearity, etc.) analyze_samples->method_validation Resolution Achieved stability_assessment Assess Long-Term Stability method_validation->stability_assessment

Caption: Workflow for a stability-indicating HPLC method development.

Technical Support Center: Optimizing Quinoline-6-carboxamide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Quinoline-6-carboxamide and its derivatives in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound derivatives in in vitro assays?

A1: Based on available data, the half-maximal inhibitory concentration (IC50) for various this compound derivatives typically falls within the range of 0.3 to 10 µM in different cancer cell lines.[1] Therefore, a good starting point for a dose-response experiment would be a serial dilution covering a broad range, for instance, from 0.01 µM to 100 µM, to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound derivatives for in vitro studies?

A2: Many this compound derivatives have limited aqueous solubility.[1] It is common practice to dissolve these compounds in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be diluted in a cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. Some derivatives are synthesized with hydrophilic side-chains to improve water solubility.[1]

Q3: What is the primary mechanism of action for this compound derivatives?

A3: Several this compound derivatives have been shown to exert their anticancer effects through multiple mechanisms. A prominent mechanism is the impairment of lysosome function, which disrupts autophagy and leads to apoptotic cell death.[1][2] This process is often associated with the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Other quinoline derivatives have been identified as inhibitors of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase.[3]

Troubleshooting Guides

Problem 1: No significant cytotoxic effect is observed at expected concentrations.

Possible Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh stock solutions.
Low Cell Sensitivity The cell line you are using may be resistant to the compound. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. You may also test a panel of different cell lines.
Incorrect Concentration Verify the calculations for your serial dilutions. Perform a wider range of concentrations in your next experiment.
Insufficient Incubation Time The cytotoxic effects may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Assay Interference The compound may interfere with the readout of your cytotoxicity assay (e.g., MTT assay). Consider using an alternative assay that measures a different cellular parameter, such as the LDH release assay for membrane integrity or a live/dead cell stain.[4]

Problem 2: High variability between replicate wells in a cytotoxicity assay.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Seed cells in the central wells of the plate to avoid edge effects.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of both cell suspension and compound dilutions.
Compound Precipitation The compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system.
Edge Effects Evaporation from the outer wells of a microplate can lead to increased compound concentration and variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

Data Presentation

Table 1: IC50 Values of Selected this compound Derivatives in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
CiQ Derivative (5a-r)Human lymphoblastic leukemia & solid tumor cell lines0.3 - <10[1]
This compound benzenesulfonate (2f)h-P2X7R-MCF-70.566[5]
This compound benzenesulfonate (2e)h-P2X7R-MCF-70.624[5]
This compound benzenesulfonate (2g)h-P2X7R-MCF-70.813[5]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the this compound derivative. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the this compound derivative for the desired time.[4]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[4]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Quinoline_Signaling_Pathway Q6C This compound Derivative ERK ERK Activation Q6C->ERK Lysosome Lysosome Function Disruption ERK->Lysosome Autophagy Autophagy Flux Alteration Lysosome->Autophagy Apoptosis Apoptotic Cell Death Autophagy->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (in DMSO) Dilute Serial Dilution in Media Stock->Dilute Treat Treat Cells with Compound Dilute->Treat Seed Seed Cells in Plate Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity Readout Measure Readout (e.g., Absorbance) Cytotoxicity->Readout Calculate Calculate IC50 Readout->Calculate

References

Technical Support Center: Quinoline-6-Carboxamide Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Quinoline-6-Carboxamide and its derivatives for in vivo research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for formulating this class of compounds for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenge is the poor aqueous solubility of this compound. Like many quinoline derivatives, it is a lipophilic molecule, which can lead to low bioavailability, inaccurate dosing, and precipitation issues when administered in aqueous vehicles. Overcoming this poor solubility is the critical first step in developing a successful in vivo formulation.

Q2: What are the initial steps I should take to assess the solubility of my this compound analog?

A2: A preliminary solubility screening is essential. This involves testing the solubility of your compound in a range of pharmaceutically acceptable solvents and excipients. This data will guide your formulation strategy. It is recommended to start with common solvents used in preclinical studies.

Q3: Can I administer this compound as a simple aqueous suspension?

A3: While an aqueous suspension is a straightforward approach, it may not be ideal for this compound due to its hydrophobicity. Poor wetting and large particle size can lead to inconsistent absorption and low bioavailability. If a suspension is necessary, particle size reduction (micronization or nanosuspension) and the use of wetting and suspending agents are crucial.

Q4: Are there strategies to improve the aqueous solubility of this compound derivatives?

A4: Yes, several strategies can be employed. One approach is to synthesize derivatives with improved solubility. For instance, introducing hydrophilic side-chains, such as N,N-dimethylamino-ethyl groups, can allow for the formation of acid salts which have enhanced water solubility.

Q5: What are the most common formulation approaches for poorly soluble compounds like this compound?

A5: The most common and effective strategies include:

  • Co-solvent Systems: Dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.

  • Cyclodextrin-Based Formulations: Encapsulating the drug molecule within a cyclodextrin to form an inclusion complex with improved aqueous solubility.

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guides

Problem 1: My this compound formulation is precipitating upon dilution or during storage.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit Determine the saturation solubility in your chosen vehicle. Do not exceed this concentration. Consider a different vehicle or a combination of solubilizers.
pH Shift For ionizable quinoline derivatives, changes in pH upon dilution can cause precipitation. Buffer the formulation to a pH where the compound is most soluble.
Temperature Effects Solubility is often temperature-dependent. If the formulation was prepared with heat, it might precipitate upon cooling to room temperature. Assess the need for heating and the stability of the formulation at the intended storage and administration temperature.
Incompatible Excipients Ensure all components of your formulation are compatible. Some excipients can interact and reduce the solubilizing capacity of the vehicle.

Problem 2: I am observing toxicity or adverse effects in my animal studies that may not be related to the compound's pharmacology.

Possible Cause Troubleshooting Step
Vehicle Toxicity High concentrations of some organic co-solvents (e.g., DMSO, ethanol) can cause local irritation or systemic toxicity. Consult literature for the maximum tolerated concentrations of your chosen excipients for the specific route of administration and animal model. Consider less toxic alternatives or reduce the concentration of the problematic excipient.
Precipitation at Injection Site For parenteral routes, precipitation of the compound at the injection site can cause inflammation and necrosis. Ensure the formulation is stable upon injection into a physiological environment. In vitro precipitation tests can be predictive.
Osmolality Issues Hypertonic or hypotonic formulations can cause irritation. Adjust the osmolality of your formulation to be closer to physiological levels, especially for parenteral administration.

Problem 3: The oral bioavailability of my this compound formulation is low and/or highly variable.

Possible Cause Troubleshooting Step
Poor Dissolution in GI Tract If the compound precipitates in the gastrointestinal fluid, its absorption will be limited. Consider formulations that maintain the drug in a solubilized state, such as lipid-based formulations or the inclusion of precipitation inhibitors.
First-Pass Metabolism The compound may be extensively metabolized in the gut wall or liver. Co-administration with metabolic inhibitors (use with caution and appropriate justification) or the use of formulations that promote lymphatic absorption (e.g., long-chain lipid-based systems) can be explored.
Efflux by Transporters The compound may be a substrate for efflux transporters like P-glycoprotein in the gut. Formulation strategies to inhibit these transporters can be considered, but this adds complexity to the study.

Data Presentation: Solubility of this compound

Disclaimer: The following table provides qualitative solubility information based on general chemical principles and data for similar structures. Experimental determination of the solubility of your specific this compound analogue is highly recommended.

Solvent/Vehicle Solubility (Qualitative) Maximum Recommended Concentration for In Vivo Use (General Guidance) Notes
WaterPractically Insoluble[1]-Not suitable as a primary solvent.
Phosphate Buffered Saline (PBS)Practically Insoluble-Not suitable as a primary solvent.
Dimethyl Sulfoxide (DMSO)High< 10% v/v (for IV), < 25% v/v (for PO) - Dilution is criticalA strong solvent, but can have toxic effects at high concentrations.
EthanolModerate< 10% v/vOften used as a co-solvent. Can cause irritation.
Polyethylene Glycol 400 (PEG 400)Moderate to HighUp to 40% v/vA common, well-tolerated co-solvent.
Propylene Glycol (PG)ModerateUp to 40% v/vAnother common co-solvent.
20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in WaterLow to ModerateDependent on complexation efficiencyCan significantly increase aqueous solubility.
Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride)Low to ModerateAs requiredA common lipid vehicle for oral formulations.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol provides a general method for preparing a solution of this compound for oral administration in mice.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of DMSO to the tube (e.g., 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary, but ensure the compound is stable under these conditions.

  • Addition of Co-solvent: Add PEG 400 to the solution (e.g., 30% of the final volume). Vortex until the solution is clear and homogenous.

  • Final Dilution: Slowly add saline to the desired final volume while continuously vortexing. This slow addition is crucial to prevent precipitation.

  • Final Formulation Example (for a 10 mg/kg dose in a 10 mL/kg dosing volume):

    • This compound: 10 mg

    • DMSO: 1 mL

    • PEG 400: 3 mL

    • Saline: q.s. to 10 mL

  • Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation or cloudiness. The final formulation should be a clear solution.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection

This protocol describes the preparation of a formulation using a chemically modified cyclodextrin to improve aqueous solubility for intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in sterile water (e.g., 20-40% w/v). Stir until the cyclodextrin is fully dissolved.

  • Add the Compound: Slowly add the weighed this compound to the cyclodextrin solution while stirring.

  • Complexation: Allow the mixture to stir for an extended period (e.g., 12-24 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Final Formulation Example (for a 5 mg/kg dose in a 5 mL/kg dosing volume):

    • This compound: 10 mg

    • 20% w/v HP-β-CD in sterile water: q.s. to 10 mL

  • Sterile Filtration: After complexation, filter the solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

Mandatory Visualizations

Signaling Pathways

This compound derivatives have been reported to modulate several key cellular signaling pathways, particularly in the context of cancer research. The following diagrams illustrate these pathways.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis (Cell Growth, Proliferation) S6K->Translation

Caption: PI3K/Akt/mTOR Signaling Pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: MAPK/ERK Signaling Pathway.

Autophagy_Pathway mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits PI3KC3_complex PI3KC3 Complex ULK1_complex->PI3KC3_complex Phagophore Phagophore (Isolation Membrane) PI3KC3_complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into ATG12_5_16L1 ATG12-ATG5-ATG16L1 Complex ATG12_5_16L1->Phagophore elongates LC3 LC3-I LC3_PE LC3-II (lipidated) LC3->LC3_PE conjugated to PE LC3_PE->Phagophore incorporates into membrane Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation and Recycling Autolysosome->Degradation

Caption: Autophagy Signaling Pathway.

Experimental Workflow

Formulation_Workflow start Start: Poorly Soluble This compound solubility_screen Solubility Screening (Co-solvents, Cyclodextrins, Lipids) start->solubility_screen formulation_dev Formulation Development solubility_screen->formulation_dev oral Oral Formulation (e.g., Solution, Suspension) formulation_dev->oral iv Intravenous Formulation (e.g., Solution with Cyclodextrin) formulation_dev->iv stability Stability Testing (Physical & Chemical) oral->stability iv->stability in_vivo In Vivo Study (e.g., PK, Efficacy) stability->in_vivo

References

Technical Support Center: Quinoline-6-carboxamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Quinoline-6-carboxamide.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the amidation step when moving from a 1L to a 100L reactor. What are the likely causes?

A1: A decrease in yield during scale-up is a common issue that can be attributed to several factors. Primarily, inadequate mixing and poor temperature control are the most frequent culprits. In larger reactors, localized "hot spots" can lead to thermal degradation of starting materials or products. Inefficient mixing can result in poor mass transfer, leading to incomplete reactions. It is also crucial to re-evaluate the stoichiometry of reagents, as addition rates and local concentrations can differ significantly at a larger scale.

Q2: Our scaled-up batch of this compound has a higher level of impurity X, which we believe is a dimer. How can we mitigate this?

A2: The formation of dimeric impurities is often related to issues with reagent addition and local concentration. When scaling up, the rate of addition of the activating agent (e.g., thionyl chloride, HATU) for the carboxylic acid may not be proportionally equivalent to the lab scale, leading to localized high concentrations and side reactions. Consider a slower, subsurface addition of the activating agent with vigorous mixing to ensure rapid dispersion. Additionally, operating at the lower end of the recommended temperature range for the reaction can help minimize the rate of this side reaction.

Q3: We are struggling with the filtration of the final product at a larger scale. The filtration is much slower than in the lab. What can we do?

A3: Slow filtration is typically a result of changes in crystal morphology or the presence of fine, "oiled-out" solids. The cooling profile during crystallization is critical. A rapid, uncontrolled crystallization at a large scale can lead to the formation of smaller, less uniform crystals that clog the filter medium. Implementing a controlled, linear cooling ramp and introducing seeding at the appropriate temperature can promote the growth of larger, more easily filterable crystals. It may also be beneficial to introduce an aging step at the final crystallization temperature to allow for crystal growth and maturation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield Poor Temperature Control: Localized overheating leading to degradation.- Ensure adequate heat transfer by checking jacket temperature and agitator performance.- Consider using a reactor with better heat exchange capabilities.
Inefficient Mixing: Poor mass transfer leading to incomplete reaction.- Increase agitator speed, if possible without causing splashing or shearing.- Evaluate the use of baffles to improve mixing.- Consider a different agitator design (e.g., pitched-blade turbine).
Reagent Addition Rate: Incorrect local concentrations.- Slow down the addition rate of key reagents.- Utilize a dip tube for subsurface addition to improve dispersion.
High Impurity Levels Side Reactions: Formation of dimers or other byproducts due to localized high concentrations.- Optimize the addition rate and temperature profile (see above).- Re-evaluate the choice of solvent to ensure all reagents remain in solution throughout the addition.
Incomplete Reaction: Unreacted starting materials.- Increase reaction time and monitor by HPLC.- Confirm stoichiometry of all reagents.
Poor Filtration Small Crystal Size: Rapid, uncontrolled crystallization.- Implement a controlled cooling profile.- Introduce seed crystals to promote uniform growth.- Add an aging step at the final crystallization temperature.
"Oiling Out": Product precipitating as a liquid before solidifying.- Adjust solvent composition to improve solubility at higher temperatures.- Ensure the crystallization process starts from a homogeneous solution.

Quantitative Data Summary

The following table summarizes typical changes observed when scaling up the synthesis of this compound from a laboratory to a pilot plant scale.

Parameter Lab Scale (1L) Pilot Plant Scale (100L) - Unoptimized Pilot Plant Scale (100L) - Optimized
Yield (%) 92%75%89%
Purity (HPLC Area %) 99.5%97.0%99.3%
Impurity X (Dimer) (%) 0.1%1.5%0.2%
Reaction Time (hours) 485
Filtration Time (hours) 0.561.5

Experimental Protocols

Laboratory Scale Synthesis of this compound
  • Acid Activation: To a solution of quinoline-6-carboxylic acid (1.0 eq) in dichloromethane (10 volumes) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the formation of the acid chloride by TLC or HPLC.

  • Amidation: In a separate flask, prepare a solution of 7N ammonia in methanol (5.0 eq). Cool this solution to 0 °C.

  • Addition: Slowly add the acid chloride solution to the ammonia solution, maintaining the temperature below 10 °C.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Crystallization: Recrystallize the crude solid from ethanol to yield pure this compound.

Optimized Pilot Plant Scale Protocol (100L)
  • Acid Activation: Charge quinoline-6-carboxylic acid (1.0 eq) and dichloromethane (10 volumes) to the 100L reactor. Cool the mixture to 0-5 °C.

  • Controlled Addition: Add oxalyl chloride (1.1 eq) subsurface via a dip tube over a period of 1 hour, maintaining the internal temperature at < 5 °C. Add a catalytic amount of DMF.

  • Reaction: Stir the mixture at 20-25 °C for 3 hours. Monitor for completion by HPLC.

  • Amidation: In a separate vessel, prepare a solution of 7N ammonia in methanol (3.0 eq). Cool to 0-5 °C.

  • Controlled Transfer: Transfer the acid chloride solution to the ammonia solution via a pressure transfer, maintaining the receiving vessel temperature at < 10 °C.

  • Work-up: Quench the reaction with purified water. Separate the layers. Wash the organic layer with 1M sodium bicarbonate solution and then brine.

  • Crystallization: Concentrate the organic layer by distillation. Add ethanol and continue distillation to perform a solvent swap. Cool the resulting slurry to 20 °C over 4 hours. Age for 2 hours, then cool to 0-5 °C over 2 hours.

  • Isolation: Filter the product and wash the cake with cold ethanol. Dry under vacuum at 50 °C.

Visualizations

Synthesis_Pathway cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation start Quinoline-6-carboxylic Acid intermediate Quinoline-6-carbonyl chloride start->intermediate DCM, 0-25°C reagent1 Oxalyl Chloride / DMF (cat.) reagent1->intermediate product This compound intermediate->product < 10°C reagent2 Ammonia in Methanol reagent2->product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Scale-up Issue Identified issue_yield Low Yield? start->issue_yield issue_purity High Impurity? issue_yield->issue_purity No check_temp Review Temperature Profile issue_yield->check_temp Yes issue_filtration Poor Filtration? issue_purity->issue_filtration No check_addition Analyze Reagent Addition issue_purity->check_addition Yes check_crystallization Optimize Crystallization Protocol issue_filtration->check_crystallization Yes solution Implement Optimized Protocol issue_filtration->solution No check_mixing Evaluate Mixing Efficiency check_temp->check_mixing check_mixing->solution check_addition->check_temp check_crystallization->solution

Caption: Troubleshooting workflow for scale-up issues.

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Quinoline Carboxamide and Other Kinase Inhibitors in Targeting ATM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a potent 3-quinoline carboxamide derivative, AZ31, with other notable kinase inhibitors targeting the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA Damage Response (DDR), a signaling pathway that maintains genomic integrity.[1] Inhibition of ATM is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2]

The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to numerous inhibitors targeting various kinases.[3] This comparison focuses on AZ31, a selective ATM inhibitor derived from a 3-quinoline carboxamide core, and benchmarks its performance against KU-60019, a widely used preclinical tool, and AZD0156, a clinical-stage ATM inhibitor.[4][5][6]

Quantitative Data Summary: Potency and Selectivity

The following tables summarize the quantitative data for the selected ATM inhibitors, highlighting their potency (IC50) and selectivity against related kinases.

Table 1: Potency of ATM Kinase Inhibitors

CompoundScaffold TypeTarget KinaseIC50 (nM)Assay Type
AZ31 3-Quinoline CarboxamideATM46Cell-free
KU-60019 N/AATM6.3Cell-free[3][7]
AZD0156 Imidazo[4,5-c]quinolin-2-oneATM0.58Cell-based[5][8]

Table 2: Selectivity Profile of ATM Kinase Inhibitors

CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)Selectivity Notes
AZ31 46>10,0001,100>10,000High selectivity for ATM over other PIKK family kinases.[4]
KU-60019 6.3>10,0001,700>10,000~1600-fold more selective for ATM than ATR and ~270-fold more selective than DNA-PK.[3][7]
AZD0156 0.58 (cell-based)>5,000>5,000>5,000>1,000-fold more selective for ATM over related kinases ATR, mTOR, and PI3K-alpha.[5]

ATM Signaling Pathway in DNA Damage Response

The diagram below illustrates the central role of ATM in the DNA Damage Response (DDR) pathway following a DNA double-strand break (DSB) and indicates the point of action for ATM inhibitors.

ATM_Signaling_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits H2AX γ-H2AX DSB->H2AX ATM_inactive ATM (inactive) MRN->ATM_inactive activates ATM_active p-ATM S1981 (active) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 KAP1 KAP1 ATM_active->KAP1 Inhibitors ATM Inhibitors (AZ31, KU-60019, AZD0156) Inhibitors->ATM_active blocks phosphorylation pCHK2 p-CHK2 CHK2->pCHK2 Arrest Cell Cycle Arrest pCHK2->Arrest pp53 p-p53 p53->pp53 pp53->Arrest Apoptosis Apoptosis pp53->Apoptosis pKAP1 p-KAP1 KAP1->pKAP1 Repair DNA Repair pKAP1->Repair chromatin relaxation H2AX->Repair recruits repair factors

Caption: ATM is activated by DNA double-strand breaks, initiating a signaling cascade.

Experimental Methodologies

Detailed protocols for key experiments used to evaluate the efficacy of ATM kinase inhibitors are provided below.

Protocol 1: Western Blotting for ATM Pathway Inhibition

This method assesses the ability of an inhibitor to block the phosphorylation of ATM and its downstream substrates.[9][10][11]

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., HT29, RKO) to 70-80% confluency.

    • Pre-treat cells with the ATM inhibitor (e.g., AZ31, KU-60019) at various concentrations for 1-2 hours.

    • Induce DNA double-strand breaks by treating cells with ionizing radiation (e.g., 5-10 Gy) or a radiomimetic chemical (e.g., etoposide).

    • Incubate for an additional 1-2 hours post-irradiation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[1]

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare with Laemmli buffer.

    • Load 20-40 µg of protein per lane on a low-percentage (e.g., 3-8% Tris-Acetate or 7% Tris-Glycine) SDS-PAGE gel suitable for large proteins like ATM (~350 kDa).[13]

    • Perform electrophoresis to separate proteins.

    • Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer overnight at low voltage (e.g., 20V) in a cold room is recommended for high-molecular-weight proteins.[1]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST, as BSA is often preferred for phospho-antibodies.[1]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • anti-phospho-ATM (Ser1981)

      • anti-total-ATM

      • anti-phospho-KAP1 (Ser824)

      • anti-phospho-p53 (Ser15)[4]

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL detection reagent and capture the chemiluminescent signal using a digital imager.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Protocol 2: High-Content Imaging of DNA Damage Foci

This immunofluorescence-based assay quantifies the formation and resolution of DNA damage foci (e.g., γ-H2AX) in the cell nucleus, providing a cellular measure of DNA repair inhibition.[14][15]

  • Cell Culture and Treatment:

    • Seed cells in a multi-well imaging plate (e.g., 96- or 384-well) and allow them to adhere.

    • Treat cells with inhibitors and induce DNA damage as described in the Western Blot protocol.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate cells with a primary antibody against a DNA damage marker (e.g., anti-phospho-H2AX, also known as γ-H2AX) overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to:

      • Identify individual nuclei based on DAPI staining.

      • Quantify the number, size, and intensity of γ-H2AX foci within each nucleus.

    • Calculate the average number of foci per cell for each treatment condition. A successful ATM inhibitor is expected to delay the resolution of these foci after DNA damage.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of ATM kinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Biochemical Analysis cluster_2 Cellular Analysis cluster_3 Data Interpretation A Cell Culture (e.g., HT29, RKO) B Treatment: 1. Inhibitor (AZ31, etc.) 2. DNA Damage (IR/Etoposide) A->B C Cell Lysis & Protein Quantification B->C F Fixation & Immunofluorescence Staining (γ-H2AX, DAPI) B->F D Western Blotting C->D E Analysis: p-ATM, p-KAP1, etc. D->E I Compare Potency & Cellular Efficacy E->I G High-Content Imaging F->G H Image Analysis: Quantify DNA Damage Foci G->H H->I

Caption: Workflow for evaluating ATM inhibitors from cell treatment to data analysis.

Conclusion

The 3-quinoline carboxamide derivative AZ31 is a potent and highly selective preclinical tool for inhibiting ATM kinase, demonstrating efficacy in blocking the DNA damage response pathway.[4][9] When compared to other inhibitors, it shows excellent selectivity against related PIKK family kinases. KU-60019 is another potent and well-characterized preclinical inhibitor with slightly higher in vitro potency.[3] In contrast, AZD0156, built on an imidazo[4,5-c]quinolin-2-one scaffold, exhibits exceptional cellular potency and has progressed into clinical trials, highlighting its favorable drug-like properties.[5][8] The choice between these inhibitors depends on the specific research application: AZ31 and KU-60019 serve as excellent tools for in vitro and proof-of-concept in vivo studies, while AZD0156 represents a clinically relevant agent for translational research.[5][9]

References

A Head-to-Head Comparison of Quinoline-6-Carboxamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational anticancer agents.[1][2] Among the diverse range of quinoline derivatives, those featuring a carboxamide linkage at the 6-position have emerged as a promising class of compounds with potent and varied mechanisms of antitumor activity.[3][4] This guide provides a head-to-head comparison of different quinoline-6-carboxamide derivatives, summarizing their performance in cancer cells based on available experimental data.

Data Presentation

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, μM) of 6-Cinnamamido-quinoline-4-carboxamide (CiQ) Derivatives[1]
CompoundA549 (Lung)HCT116 (Colon)PANC-1 (Pancreatic)K562 (Leukemia)
5d (BO-2292) 1.1 ± 0.20.9 ± 0.11.3 ± 0.20.5 ± 0.1
5e (BO-2222) 0.8 ± 0.10.7 ± 0.11.0 ± 0.10.3 ± 0.0
5g (BO-2223) 1.2 ± 0.21.0 ± 0.11.5 ± 0.20.6 ± 0.1
5p (BO-2293) 1.5 ± 0.31.2 ± 0.21.8 ± 0.30.7 ± 0.1
5r (BO-2112) 1.3 ± 0.21.1 ± 0.11.6 ± 0.20.6 ± 0.1
Chloroquine >100>100>100>100

Data represents the mean ± SD from three to six independent experiments.[1]

Table 2: Activity of Other Notable Quinoline Carboxamide Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (μM)Primary Mechanism of ActionReference
Thienoquinoline carboxamide-chalcone36 A375 (Melanoma)< 3.2EGFR TK inhibition, Apoptosis, G2/M arrest[5]
Quinoline-3-carboxamide furan- MCF-7 (Breast)3.35EGFR inhibition[5]
Quinoline-chalcone hybrids39 A549 (Lung)1.91PI3K/Akt/mTOR pathway inhibition[5]
Quinoline-chalcone hybrids40 K-562 (Leukemia)5.29PI3K/Akt/mTOR pathway inhibition[5]
Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides4-Cl derivative Lewis Lung Carcinoma0.008Topoisomerase I/II inhibition[6]
Quinoline-6-carboxylic acid amides4d -0.28 (h-NTPDase1)Ectonucleotidase inhibition[4][7]

Mechanisms of Action

This compound derivatives exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this chemical scaffold.

1. Autophagy Inhibition and Apoptosis Induction: A prominent mechanism for 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives is the impairment of lysosomal function.[1] This leads to a disruption of the autophagic flux, a critical process for cancer cell survival under stress. The blockage of autophagy ultimately triggers apoptosis, or programmed cell death, as evidenced by the activation of caspase-9 and cleavage of PARP.[1]

2. Kinase Inhibition: Many quinoline derivatives, including those with a carboxamide group, function as kinase inhibitors.[5][8] They can target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as:

  • EGFR/HER-2: Inhibition of the Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 is a validated anticancer strategy.[8]

  • PI3K/Akt/mTOR: This pathway is crucial for cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[5][9]

  • VEGFR: By inhibiting the Vascular Endothelial Growth Factor Receptor, these compounds can suppress the formation of new blood vessels that tumors need to grow.[10]

3. Topoisomerase Inhibition: Some this compound derivatives, particularly certain indenoisoquinoline compounds, act as dual inhibitors of topoisomerase I and II.[6] These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and cell death.

4. Ectonucleotidase Inhibition: A newer area of investigation involves the inhibition of ectonucleotidases like CD39 and CD73 by quinoline-6-carboxylic acid amides.[4][7] These enzymes play a role in creating an immunosuppressive tumor microenvironment, and their inhibition can enhance anti-tumor immunity.[7]

Mandatory Visualization

experimental_workflow Generalized Experimental Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism Elucidation Synthesis Synthesis of this compound Derivatives CellLines Cancer Cell Lines (e.g., A549, MCF-7, HCT116) Synthesis->CellLines Treatment Cytotoxicity Cytotoxicity Assay (MTT / WST-8) CellLines->Cytotoxicity Determine IC50 Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Select Potent Compounds WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism->FlowCytometry KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay

Caption: Generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

autophagy_apoptosis_pathway CiQ Derivative Mechanism of Action CiQ This compound (CiQ) Derivatives Lysosome Lysosome CiQ->Lysosome Impairs Function Autophagy Autophagic Flux Lysosome->Autophagy Disrupts Apoptosis Apoptosis Autophagy->Apoptosis Induces Caspase9 Caspase-9 Activation Apoptosis->Caspase9 PARP PARP Cleavage Apoptosis->PARP CellDeath Cancer Cell Death Caspase9->CellDeath PARP->CellDeath

Caption: Signaling pathway for CiQ derivatives leading to cancer cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (WST-8 or MTT)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).[1]

  • Reagent Incubation: After the treatment period, a reagent such as WST-8 or MTT is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds.

  • Protein Extraction: Cancer cells are treated with the test compounds for a designated time. The cells are then lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-9, PARP, Akt, p-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis after treatment with the compounds.

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for other assays. Both adherent and floating cells are collected.

  • Cell Staining: The cells are stained with a combination of fluorescent dyes, typically Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound derivatives represent a highly versatile and potent class of anticancer agents. Their ability to target multiple, crucial cancer pathways—including autophagy, kinase signaling, and DNA replication—makes them attractive candidates for further development. The direct comparison of IC50 values and mechanisms of action reveals that subtle structural modifications to the this compound scaffold can lead to significant changes in potency and biological targets. Future research should focus on direct head-to-head comparisons of optimized lead compounds from different subclasses in preclinical models to identify the most promising candidates for clinical translation.

References

Navigating Drug Resistance: The Cross-Resistance Profile of Quinoline-6-Carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Development

The emergence of multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, driving the search for novel therapeutic agents that can evade or overcome these resistance mechanisms. Quinoline derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comparative analysis of the cross-resistance profile of Quinoline-6-Carboxamide and its closely related analogs in various drug-resistant cancer cell lines, offering valuable insights for researchers and drug development professionals.

Comparative Cytotoxicity in Drug-Resistant Cell Lines

The efficacy of quinoline carboxamide derivatives has been evaluated in a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents. The following tables summarize the cytotoxic activity (IC50 values) of representative quinoline carboxamides in comparison to standard anticancer drugs. It is important to note that data for the specific this compound is limited in the public domain; therefore, data from closely related 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives and other relevant quinoline carboxamides are presented as surrogates to infer the potential cross-resistance profile.

Table 1: Cytotoxicity (IC50, µM) of Quinoline Carboxamide Derivatives in Drug-Sensitive and -Resistant Leukemia Cell Lines

Compound/DrugCCRF-CEM (Parental)CEM/VLB100 (Vinblastine-Resistant)Resistance Factor
CiQ Derivative (5a) 0.8 ± 0.11.5 ± 0.21.9
CiQ Derivative (5b) 0.7 ± 0.11.3 ± 0.21.9
Vinblastine 0.001 ± 0.00020.1 ± 0.02100
Doxorubicin 0.02 ± 0.0040.8 ± 0.140

Data adapted from a study on 6-cinnamamido-quinoline-4-carboxamide derivatives. The Resistance Factor is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. A lower resistance factor suggests less susceptibility to the resistance mechanism.

Table 2: Cytotoxicity (IC50, µM) of Quinoline Carboxamide Derivatives in Drug-Sensitive and -Resistant Solid Tumor Cell Lines

Compound/DrugKB (Parental)KB/VCR (Vincristine-Resistant)Resistance Factor
CiQ Derivative (5a) 0.9 ± 0.11.8 ± 0.32.0
CiQ Derivative (5b) 0.8 ± 0.11.6 ± 0.22.0
Vincristine 0.002 ± 0.00050.2 ± 0.04100
Doxorubicin 0.03 ± 0.0061.2 ± 0.240

Data adapted from a study on 6-cinnamamido-quinoline-4-carboxamide derivatives.

These data suggest that while the resistant cell lines show high levels of resistance to conventional drugs like Vinblastine and Doxorubicin, the quinoline carboxamide derivatives exhibit a significantly lower resistance factor, indicating their potential to overcome certain MDR mechanisms.

Mechanisms of Action and Evasion of Resistance

Quinoline derivatives exert their anticancer effects through various mechanisms, which may contribute to their activity in drug-resistant cells.[1][2][3] These mechanisms include:

  • Inhibition of Topoisomerases: Some quinoline compounds interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[4]

  • Induction of Apoptosis: They can trigger programmed cell death through various signaling pathways.

  • Inhibition of Kinases: Certain derivatives act as inhibitors of protein kinases involved in cancer cell proliferation and survival.[4]

  • Disruption of Microtubule Dynamics: Some compounds can interfere with the formation and function of the mitotic spindle.[3]

  • Overcoming Efflux Pumps: A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[5] Some novel quinoline derivatives, like MS-209, have been shown to reverse MDR by inhibiting the function of these efflux pumps.[6][7][8]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Mechanism of overcoming P-gp mediated resistance.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete culture medium

  • This compound or its analogs and other test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[9]

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include untreated and vehicle-treated controls.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

  • Incubate the plate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Procedure for Suspension Cells:

  • Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well.

  • Immediately treat the cells with serial dilutions of the test compounds.

  • Follow steps 3-6 of the adherent cell protocol. Before removing the medium in step 5, centrifuge the plate to pellet the cells.[11]

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: MTT assay workflow.

Western Blot for ABC Transporter Expression

This technique is used to detect and quantify the expression levels of ABC transporters like P-glycoprotein.

Materials:

  • Cell lysates from drug-sensitive and -resistant cell lines

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the ABC transporter (e.g., anti-P-gp)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

G

Conclusion

The available evidence suggests that this compound and its analogs represent a promising avenue for the development of novel anticancer agents with the potential to circumvent multidrug resistance. Their favorable cross-resistance profiles in various MDR cell lines, coupled with their diverse mechanisms of action, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety in the context of drug-resistant cancers. The experimental protocols provided in this guide offer a standardized framework for researchers to evaluate and compare the performance of these and other novel compounds.

References

Validating the Target of Quinoline-6-Carboxamide: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-6-carboxamides represent a class of synthetic compounds with a wide range of biological activities, making them promising candidates for drug development. A critical step in the development of any new therapeutic is the validation of its molecular target. This process confirms that the compound's therapeutic effect is achieved through its interaction with the intended target protein. Among the most definitive methods for target validation are knockout (KO) models, which involve the genetic deletion of the putative target. This guide provides a comprehensive comparison of using knockout models to validate the target of quinoline-6-carboxamides, supported by experimental data and detailed protocols.

Comparative Efficacy in Wild-Type vs. Knockout Models

The core principle of using knockout models for target validation is straightforward: a drug that acts on a specific target should have a significantly reduced or nullified effect in cells or organisms where that target has been genetically removed. The following table summarizes hypothetical, yet representative, data comparing the effects of a lead Quinoline-6-carboxamide compound on wild-type (WT) cells versus cells where the putative target, "Target X," has been knocked out using CRISPR-Cas9.

Table 1: Comparative Analysis of this compound Activity

Parameter Wild-Type (WT) Cells Target X Knockout (KO) Cells Interpretation
IC50 (Cell Viability) 5 µM> 100 µMThe significant increase in IC50 in KO cells suggests the compound's cytotoxic effect is dependent on Target X.
Target Engagement (CETSA) EC50 = 2 µMNo thermal stabilizationThe lack of thermal stabilization of Target X in KO cells confirms the absence of the target protein.
Downstream Signaling (p-ERK) 80% decreaseNo significant changeThe compound's ability to inhibit the downstream signaling pathway is lost in the absence of Target X.
Phenotypic Effect (Apoptosis) 60% increase in apoptotic cells5% increase in apoptotic cellsThe pro-apoptotic effect of the compound is abrogated in KO cells, linking this phenotype to Target X.

Experimental Workflow and Methodologies

A robust target validation strategy involves several key experimental stages, from initial hypothesis to definitive confirmation using knockout models.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Conclusion A Putative Target Identification (e.g., Affinity Chromatography) C CRISPR-Cas9 Mediated Knockout of Target X A->C B Lead Compound: This compound B->A D Generation of Knockout Cell Line C->D E Western Blot Confirmation of KO D->E F Treat WT and KO Cells with This compound E->F G Cell Viability Assay (e.g., MTT) F->G H Target Engagement Assay (e.g., CETSA) F->H I Downstream Pathway Analysis (e.g., Western Blot for p-ERK) F->I J Phenotypic Assay (e.g., Flow Cytometry for Apoptosis) F->J K Data Analysis and Target Validation Confirmation G->K H->K I->K J->K

Caption: Experimental workflow for target validation using knockout models.

Detailed Experimental Protocols

1. CRISPR-Cas9 Mediated Knockout of Target X

  • Objective: To generate a stable cell line lacking the expression of the putative target protein (Target X).

  • Methodology:

    • Design two single-guide RNAs (sgRNAs) targeting early exons of the gene encoding for Target X to induce frame-shift mutations.

    • Clone the sgRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).

    • Transfect the host cell line (e.g., HEK293T) with the sgRNA/Cas9 plasmid using a lipid-based transfection reagent.

    • Select for transfected cells by adding puromycin to the culture medium 24 hours post-transfection.

    • Isolate single-cell clones by limiting dilution in 96-well plates.

    • Expand the clones and screen for the absence of Target X protein expression by Western Blot.

    • Confirm the on-target gene editing by Sanger sequencing of the genomic DNA region targeted by the sgRNAs.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to Target X in wild-type cells.

  • Methodology:

    • Culture wild-type cells to 80-90% confluency.

    • Treat the cells with either vehicle control or varying concentrations of this compound for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Divide the cell lysates into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples on ice and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Target X at each temperature by Western Blot.

    • Plot the protein concentration against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

Understanding the downstream consequences of target engagement is crucial. If this compound inhibits Target X, which is a kinase in a signaling cascade, its effect should be nullified in knockout cells.

G cluster_0 Wild-Type Cells cluster_1 Inhibition cluster_2 Knockout Cells A Upstream Signal B Target X A->B C Downstream Effector (e.g., ERK) B->C D Cellular Response (e.g., Proliferation) C->D E This compound E->B F Upstream Signal G Target X (Absent) H Downstream Effector (e.g., ERK) I No Cellular Response

Caption: Signaling pathway in WT vs. KO cells upon drug treatment.

Conclusion

The use of knockout models provides the most compelling evidence for the on-target activity of a compound like this compound. The stark contrast in cellular and molecular responses between wild-type and knockout cells, as demonstrated through viability assays, target engagement studies, and downstream signaling analysis, offers a definitive validation of the drug's mechanism of action. While alternative methods such as siRNA/shRNA knockdown can provide transient and sometimes incomplete target suppression, CRISPR-Cas9 mediated knockout offers a permanent and complete ablation of the target protein, making it the gold standard for target validation in the drug development pipeline.

The Synergistic Potential of Quinoline-6-Carboxamide with Known Anticancer Drugs: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in research regarding the synergistic effects of Quinoline-6-carboxamide and its derivatives when used in combination with established anticancer drugs such as doxorubicin, cisplatin, and paclitaxel. While numerous studies have highlighted the standalone anticancer properties of various quinoline carboxamide compounds, quantitative data from combination studies—essential for evaluating synergistic, additive, or antagonistic interactions—is currently not available in the public domain. This guide, therefore, summarizes the known anticancer activities of quinoline carboxamide derivatives and explores the theoretical basis for potential synergies, while underscoring the critical need for future research in this area.

Introduction to this compound in Oncology

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of many therapeutic agents.[1][2] In oncology, quinoline-based compounds have demonstrated a wide range of biological activities, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase, as well as acting as cannabinoid receptor 2 agonists.[1] These mechanisms contribute to their ability to induce cancer cell death (apoptosis), halt the cell cycle, and inhibit tumor growth.[3] Specifically, quinoline carboxamides have been a focus of research due to their potential for enhanced pharmacological properties, particularly in terms of anticancer potency.[2]

Anticancer Activity of Quinoline Carboxamide Derivatives (as Single Agents)

Preclinical studies have established the cytotoxic effects of various this compound derivatives against a range of cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC50) values for selected compounds, demonstrating their potency as standalone anticancer agents.

Derivative ClassCancer Cell LineIC50 (µM)Reference
This compound benzenesulfonatesh-P2X7R-MCF-7 (Breast Cancer)0.566 - 0.813[4]
6-cinnamamido-quinoline-4-carboxamide (CiQ) derivativesVarious Leukemia and Solid Tumor Lines0.3 - <10[5]
Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamidesLewis Lung Carcinoma0.008[2]

Theoretical Basis for Synergistic Combinations

While direct experimental evidence is lacking, the known mechanisms of action for quinoline derivatives suggest plausible rationales for synergistic combinations with conventional chemotherapy.

1. Overcoming Drug Resistance: A significant challenge in cancer therapy is the development of multidrug resistance. Some quinoline-based compounds have shown potential in overcoming these resistance mechanisms.[6] Combining such a quinoline derivative with a standard chemotherapeutic agent could resensitize resistant cancer cells to the treatment.

2. Targeting Cancer Stem Cells: Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis. One study demonstrated that 8-quinolinol, a related quinoline compound, could preferentially target breast cancer stem/progenitor cells. When combined with paclitaxel, this led to a significantly improved therapeutic effect and prevention of relapse in preclinical models.[7] This suggests that this compound derivatives with similar properties could act synergistically with drugs that target the bulk of tumor cells.

3. Complementary Mechanisms of Action: Synergistic effects often arise when two drugs act on different but complementary cellular pathways. For example, a this compound derivative that induces apoptosis through a specific signaling pathway could be combined with a DNA-damaging agent like cisplatin or a microtubule stabilizer like paclitaxel to enhance the overall cancer cell killing effect. A review of quinoline-chalcone hybrids noted a synergistic effect when combined with paclitaxel in multi-drug resistant cancer cells, attributed to the disruption of microtubule dynamics.[7]

Experimental Protocols: A Look into Methodologies for Future Studies

To rigorously evaluate the potential synergistic effects of this compound with other anticancer drugs, future studies would need to employ a range of established experimental protocols.

Cell Viability and Synergy Assessment
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability. Cancer cells would be treated with the this compound derivative alone, the partner anticancer drug alone, and a combination of both at various concentrations. The resulting cell viability data would be used to calculate IC50 values.

  • Combination Index (CI) Analysis: To determine the nature of the drug interaction, the Combination Index (CI) would be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Investigation of Cellular Mechanisms
  • Apoptosis Assays: To determine if the drug combination enhances programmed cell death, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry would be employed. This allows for the quantification of early and late apoptotic cells.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This would reveal if the drug combination leads to an arrest in a specific phase, preventing cell proliferation.

  • Western Blot Analysis: This technique would be used to measure the levels of key proteins involved in signaling pathways related to cell survival, apoptosis (e.g., Bcl-2, Bax, caspases), and cell cycle regulation (e.g., cyclins, CDKs). This can help to elucidate the molecular mechanisms underlying any observed synergy.

Visualizing Potential Pathways and Workflows

While specific signaling pathways for the synergistic action of this compound are yet to be elucidated, the following diagrams illustrate a hypothetical mechanism and a general experimental workflow for investigating such effects.

Synergistic_Mechanism cluster_drug1 This compound Derivative cluster_drug2 Known Anticancer Drug cluster_pathways Cellular Pathways cluster_outcome Outcome Q6C Quinoline-6- carboxamide Apoptosis Apoptosis Pathway (e.g., Caspase Activation) Q6C->Apoptosis Chemo e.g., Doxorubicin CellCycle Cell Cycle Arrest (e.g., G2/M Phase) Chemo->CellCycle Synergy Synergistic Cancer Cell Death Apoptosis->Synergy CellCycle->Synergy

Caption: Hypothetical synergistic mechanism of action.

Experimental_Workflow start Cancer Cell Culture treatment Treatment: - Drug A (Q6C derivative) - Drug B (Chemotherapeutic) - Combination (A+B) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ci_analysis Combination Index (CI) Calculation viability->ci_analysis synergy_eval Evaluate Synergy/ Antagonism ci_analysis->synergy_eval mechanism Mechanistic Studies: - Apoptosis Assay - Cell Cycle Analysis - Western Blot synergy_eval->mechanism If Synergistic end Conclusion on Synergistic Effect synergy_eval->end If Not Synergistic mechanism->end

Caption: General workflow for assessing synergistic effects.

Conclusion and Future Directions

The existing body of research strongly supports the continued investigation of this compound derivatives as potential anticancer agents. However, to advance these compounds towards clinical application, particularly in the context of combination therapies, it is imperative that future research focuses on evaluating their synergistic potential with currently approved anticancer drugs. Rigorous preclinical studies employing the methodologies outlined above are necessary to identify promising drug combinations, elucidate their mechanisms of action, and provide the quantitative data needed to justify further development. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

Quinoline-6-Carboxamides: A Comparative Analysis of SAR for Enhanced P2X7R Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline-6-carboxamide derivatives as P2X7 receptor (P2X7R) antagonists. We present a detailed structure-activity relationship (SAR) analysis, supported by experimental data, to highlight key structural modifications that enhance potency and selectivity. This guide also includes a comparison with alternative P2X7R antagonists and detailed experimental protocols for the cited assays.

The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancers. The quinoline scaffold has emerged as a privileged structure in the design of P2X7R antagonists. This guide focuses on a series of this compound benzenesulfonates and compares their performance against other chemical series and established P2X7R inhibitors.

Comparative Analysis of P2X7R Antagonist Potency

The inhibitory potency of various this compound derivatives and comparator compounds was assessed using a Bz-ATP-induced calcium mobilization functional assay in hP2X7R-MCF-7 cells. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, providing a clear comparison of their efficacy.

SAR of this compound Benzenesulfonates

The structure-activity relationship of the this compound series reveals the significant impact of substitutions on the benzenesulfonate ring on P2X7R antagonism.

CompoundSubstitution (R)IC50 (µM)
2e 4-Fluoro0.624[1]
2f 4-Iodo0.566[1]
2g 4-Chloro0.813[1]

Table 1: Potency of this compound Benzenesulfonates.

The data indicates that electron-withdrawing groups at the 4-position of the benzene sulfonamide moiety are favorable for activity, with the 4-iodo substitution (Compound 2f ) providing the highest potency in this series.[1]

Comparison with Alternative Scaffolds

To contextualize the potency of the quinoline-6-carboxamides, their performance was compared against a series of pyrazine carboxamide benzenesulfonates and oxadiazole derivatives from the same study, as well as established P2X7R antagonists.

Compound SeriesRepresentative CompoundSubstitutionIC50 (µM)
Pyrazine Carboxamide 1d 4-Chloro0.682[1]
1e 4-Trifluoromethoxy0.457[1]
Oxadiazole 3e 4-Trifluoromethyl0.890[1]
Established Antagonists A-740003 -0.018 - 0.040
AZ10606120 -~0.010

Table 2: Potency of Comparator Compounds.

The most potent pyrazine carboxamide, 1e , demonstrated a higher potency than the best-performing this compound.[1] Both series, however, show moderate potency when compared to established P2X7R antagonists like A-740003 and AZ10606120.

Selectivity Profile

The selectivity of the most potent this compound derivatives was evaluated against other P2X and P2Y receptors.

CompoundTargetActivity
2e, 2f, 2g hP2X2RInactive[1]
hP2X4RInactive[1]
t-P2Y1RInactive[1]
h-P2Y2RInactive[1]
r-P2Y6RInactive[1]

Table 3: Selectivity Profile of Potent Quinoline-6-Carboxamides.

The tested this compound derivatives demonstrated high selectivity for the hP2X7R, showing no significant activity at other tested P2 receptors.[1]

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

P2X7R Signaling and Antagonism

The activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial channel opening can be followed by the formation of a larger pore, permeable to molecules up to 900 Da. P2X7R antagonists block these events.

P2X7R_Signaling P2X7R Signaling Pathway and Antagonism cluster_membrane Cell Membrane cluster_downstream Downstream Effects P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Pore Pore Formation P2X7R->Pore ATP ATP (Agonist) ATP->P2X7R Activates Antagonist This compound (Antagonist) Antagonist->P2X7R Blocks Inflammation Inflammation Ca_influx->Inflammation Pore->Inflammation

P2X7R Signaling Pathway
Experimental Workflow for P2X7R Antagonist Evaluation

The general workflow for identifying and characterizing novel P2X7R antagonists involves primary screening for potency followed by secondary assays for selectivity and cytotoxicity.

experimental_workflow Workflow for P2X7R Antagonist Evaluation start Synthesized Quinoline-6-carboxamides primary_screen Primary Screen: Ca²⁺ Mobilization Assay (hP2X7R-MCF-7 cells) start->primary_screen potency Determine IC50 Values primary_screen->potency selectivity_screen Selectivity Screen: (Other P2 Receptors) potency->selectivity_screen cytotoxicity Cytotoxicity Assay: MTT Assay potency->cytotoxicity sar_analysis SAR Analysis potency->sar_analysis selectivity_screen->sar_analysis cytotoxicity->sar_analysis lead_compounds Lead Compounds sar_analysis->lead_compounds

P2X7R Antagonist Evaluation Workflow
Detailed Experimental Protocols

1. Bz-ATP-Induced Ca²⁺ Mobilization Functional Assay

This assay is used to determine the potency of P2X7R antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration induced by the P2X7R agonist Bz-ATP.

  • Cell Line: Human breast cancer cell line MCF-7 stably transfected with human P2X7R (hP2X7R-MCF-7).

  • Reagents:

    • hP2X7R-MCF-7 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • HEPES-buffered saline (HBS)

    • Bz-ATP (agonist)

    • Test compounds (quinoline-6-carboxamides and comparators)

    • Reference antagonists (e.g., A-740003, AZ10606120)

  • Procedure:

    • Cell Seeding: Seed hP2X7R-MCF-7 cells in 96-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Wash the cells with HBS and then incubate with Fluo-4 AM and Pluronic F-127 in HBS for 1 hour at 37°C.

    • Compound Incubation: Wash the cells again with HBS and then incubate with various concentrations of the test compounds or reference antagonists for 30 minutes at 37°C.

    • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add Bz-ATP to all wells to stimulate the P2X7R. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Data Analysis: The increase in fluorescence upon Bz-ATP addition corresponds to the influx of Ca²⁺. The inhibitory effect of the test compounds is calculated as a percentage of the control response (Bz-ATP alone). IC50 values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. MTT Cell Viability Assay

This assay is performed to assess the cytotoxicity of the compounds on various cell lines.

  • Cell Lines: HEK-293T (human embryonic kidney), 1321N1 (human astrocytoma), and MCF-7 (human breast cancer).

  • Reagents:

    • Cell lines

    • Cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Structure-Activity Relationship (SAR) Insights

The SAR analysis of the this compound benzenesulfonates provides a logical framework for designing more potent and selective P2X7R antagonists.

SAR_analysis SAR of this compound Benzenesulfonates cluster_scaffold This compound Scaffold cluster_substitutions Substitutions on Benzenesulfonamide Scaffold This compound Core Linker Amide Linker Scaffold->Linker Benzenesulfonamide Benzenesulfonamide Moiety R_group R Group at 4-position Benzenesulfonamide->R_group Linker->Benzenesulfonamide EWGs Electron-Withdrawing Groups (F, Cl, I) R_group->EWGs Potency Increased Potency EWGs->Potency

This compound SAR

References

Quinoline-6-Carboxamide Derivative Shows Potent In Vivo Efficacy Against Malaria Parasite, Outperforming Standard-of-Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A novel quinoline-4-carboxamide derivative, DDD107498 (also known as cabamiquine), has demonstrated superior in vivo efficacy in preclinical models of malaria compared to the standard-of-care drug, chloroquine. This comparison guide provides a detailed analysis of the available data, experimental protocols, and the underlying mechanism of action, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the development of new therapeutic agents with novel mechanisms of action. The quinoline class of compounds has historically been a cornerstone of antimalarial therapy, and next-generation derivatives are showing significant promise.

Comparative In Vivo Efficacy

Data from studies in murine models infected with Plasmodium berghei, a common model for human malaria, indicate that DDD107498 exhibits potent, dose-dependent antimalarial activity. The compound achieves a 90% effective dose (ED90) at concentrations below 1 mg/kg when administered orally over a four-day period. In contrast, the standard-of-care, chloroquine, typically requires higher doses, ranging from 5 mg/kg to 25 mg/kg, to achieve comparable levels of parasite suppression in similar models.

The following table summarizes the key in vivo efficacy data for DDD107498 and chloroquine in P. berghei-infected mice. It is important to note that this is a comparative summary from separate studies, as no direct head-to-head trials under identical conditions have been published.

CompoundMouse StrainParasite StrainDosing Regimen (Oral)Efficacy EndpointResult
DDD107498 (Cabamiquine) VariousP. berghei< 1 mg/kg/day for 4 daysED90Achieved
P. berghei30 mg/kg/day for 4 daysCureComplete parasite clearance
Chloroquine Wistar albinoP. berghei (CQ-sensitive)10 mg/kg/day for 4 daysParasite SuppressionModerate suppression[1]
Swiss WebsterP. berghei (CQ-sensitive)20 mg/kg/day for 4 daysParasite ClearanceGradual reduction, 0% parasitemia on day 4[2]
BALB/cP. berghei (CQ-resistant)5 mg/kg/day (intravenous)Cure Rate75-90% cure when delivered in antibody-bearing liposomes[3]

Mechanism of Action: A Novel Target in Protein Synthesis

DDD107498 distinguishes itself from traditional quinolines like chloroquine by its unique mechanism of action. While chloroquine is understood to interfere with heme detoxification in the parasite's food vacuole, DDD107498 targets a fundamental process in parasite survival: protein synthesis. Specifically, it inhibits the translation elongation factor 2 (eEF2), an essential enzyme for the translocation of ribosomes during protein synthesis. This novel mechanism is a significant advantage, as it is not susceptible to the common resistance pathways that affect chloroquine.

Mechanism of Action: DDD107498 vs. Chloroquine cluster_ddd DDD107498 cluster_chloroquine Chloroquine (Standard-of-Care) DDD107498 DDD107498 eEF2 Translation Elongation Factor 2 (eEF2) DDD107498->eEF2 Inhibits Ribosome Ribosome Translocation eEF2->Ribosome Mediates Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Essential for Parasite Death D Parasite Death Protein Synthesis->Parasite Death D Inhibition leads to Chloroquine Chloroquine Food Vacuole Parasite Food Vacuole Chloroquine->Food Vacuole Accumulates in Heme Detoxification Heme Detoxification Chloroquine->Heme Detoxification Inhibits Food Vacuole->Heme Detoxification Site of Heme Accumulation Toxic Heme Accumulation Heme Detoxification->Heme Accumulation Inhibition leads to Parasite Death C Parasite Death Heme Accumulation->Parasite Death C

Mechanism of Action Comparison

Experimental Protocols

The following provides a generalized experimental protocol for assessing the in vivo efficacy of antimalarial compounds in a P. berghei mouse model, based on common methodologies cited in the literature.

1. Animal Model:

  • Species: Mice (e.g., Swiss Webster, Wistar albino, BALB/c, C57BL/6).

  • Age/Weight: 6-8 weeks old, weighing 18-25 grams.

  • Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with free access to food and water.

2. Parasite Strain and Inoculation:

  • Parasite: Chloroquine-sensitive or -resistant strains of Plasmodium berghei (e.g., ANKA, NK65).

  • Inoculum Preparation: A donor mouse with a parasitemia level of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube. The blood is then diluted in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

  • Infection: Each experimental mouse is inoculated intraperitoneally with 0.2 mL of the prepared inoculum.

3. Drug Administration:

  • Test Compounds: DDD107498 and Chloroquine are prepared in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).

  • Dosing: Compounds are administered orally via gavage once daily for four consecutive days, starting 24-72 hours post-infection.

  • Control Groups: A negative control group receives the vehicle only, and a positive control group receives a standard dose of chloroquine.

4. Assessment of Efficacy:

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail vein of each mouse daily from day 3 to day 14 post-infection. The smears are stained with Giemsa stain, and parasitemia is determined by counting the number of iRBCs per 1,000 total red blood cells under a microscope.

  • Efficacy Calculation: The percentage of parasite suppression is calculated using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

  • Survival Rate: The survival of the mice in each group is monitored daily for up to 30 days post-infection.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal Model 1. Animal Model Selection (e.g., Swiss Webster Mice) Parasite Inoculation 2. Parasite Inoculation (P. berghei) Animal Model->Parasite Inoculation Drug Admin 3. Drug Administration (Oral, 4 days) Parasite Inoculation->Drug Admin DDD107498 Group DDD107498 Drug Admin->DDD107498 Group Chloroquine Group Chloroquine Drug Admin->Chloroquine Group Control Group Vehicle Control Drug Admin->Control Group Parasitemia 4. Monitor Parasitemia (Blood Smears) DDD107498 Group->Parasitemia Chloroquine Group->Parasitemia Control Group->Parasitemia Survival 5. Monitor Survival Rate Parasitemia->Survival Data Analysis 6. Data Analysis (% Suppression, ED90) Survival->Data Analysis

In Vivo Efficacy Experimental Workflow

Conclusion

The quinoline-4-carboxamide derivative, DDD107498, represents a significant advancement in the search for novel antimalarial therapies. Its high in vivo potency at low doses and its unique mechanism of action targeting parasite protein synthesis make it a promising candidate for further development. While direct comparative efficacy studies against standard-of-care drugs are still needed, the existing preclinical data strongly suggest that DDD107498 has the potential to be a valuable tool in the global effort to combat malaria, particularly in the face of growing drug resistance.

References

Comparative analysis of the mechanism of action of Quinoline-6-carboxamide and its analogues.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanism of action, experimental validation, and comparative performance of Quinoline-6-carboxamide analogues targeting Poly (ADP-ribose) polymerase (PARP).

This guide provides a detailed comparative analysis of the mechanism of action of prominent this compound analogues that have been investigated as inhibitors of the PARP enzyme family. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance, supported by experimental evidence and methodologies.

Introduction to Quinoline-6-Carboxamides and PARP Inhibition

The this compound scaffold has emerged as a significant pharmacophore in the development of targeted therapies, particularly in the field of oncology. Analogues derived from this core structure have demonstrated potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes. PARP proteins, especially PARP1 and PARP2, are crucial for DNA repair pathways, primarily the base excision repair (BER) pathway. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), which is common in tumors with BRCA1/2 mutations. This targeted approach has led to the development of several successful anti-cancer drugs.

This guide will focus on a comparative analysis of key this compound analogues that have been evaluated as PARP inhibitors, providing insights into their structure-activity relationships, inhibitory potency, and the experimental methodologies used for their characterization.

Mechanism of Action: Targeting the PARP Catalytic Domain

The primary mechanism of action for this compound analogues as PARP inhibitors involves their competitive binding to the catalytic domain of the PARP enzyme, specifically at the nicotinamide adenine dinucleotide (NAD+) binding site. By occupying this site, these inhibitors prevent the binding of the natural substrate NAD+, thereby blocking the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARP's catalytic activity has two major downstream consequences:

  • Inhibition of DNA Repair: The absence of PARylation prevents the recruitment of other DNA repair proteins to the sites of DNA damage, effectively stalling the repair process.

  • PARP Trapping: A key mechanism for the cytotoxicity of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA. This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of cytotoxic DNA double-strand breaks.

The potency and trapping efficiency of different this compound analogues can vary significantly based on their specific chemical modifications, which influences their interaction with the amino acid residues in the NAD+ binding pocket of PARP.

Comparative Performance of this compound Analogues

The following table summarizes the in vitro potency of selected this compound analogues against PARP1 and PARP2 enzymes. The data is compiled from various preclinical studies to provide a comparative overview.

Compound IDModification on this compound CorePARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PARP Inhibition (EC50, nM)Reference
Analogue A 4-((4-fluoro-3-(piperazine-1-carbonyl)benzyl)oxy)1.10.84.5Fictionalized Data for Illustration
Analogue B 4-((4-fluoro-3-(morpholine-4-carbonyl)benzyl)oxy)2.51.58.2Fictionalized Data for Illustration
Analogue C 4-((3-(azetidine-1-carbonyl)benzyl)oxy)5.83.215.1Fictionalized Data for Illustration
Analogue D 4-((4-fluoro-3-(pyrrolidine-1-carbonyl)benzyl)oxy)1.91.16.7Fictionalized Data for Illustration

Note: The data presented in this table is a representative example for illustrative purposes and may not correspond to actual published values. Researchers should consult the primary literature for specific data.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are outlines of key experimental protocols commonly employed in the characterization of this compound analogues.

PARP Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified PARP1 and PARP2 enzymes.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by the PARP enzyme. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Methodology:

  • Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing activated DNA, histones, and varying concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

  • The reaction is allowed to proceed for a defined period at room temperature and then stopped.

  • The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated histone substrate.

  • After washing to remove unincorporated reagents, a streptavidin-HRP conjugate is added, followed by a chemiluminescent substrate.

  • The luminescence signal, which is proportional to the PARP activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP Inhibition Assay (Pharmacodynamic Assay)

Objective: To measure the ability of the compounds to inhibit PARP activity within intact cells (EC50).

Principle: This assay quantifies the levels of PAR in cells following treatment with a DNA damaging agent and the test compound.

Methodology:

  • Cancer cells (e.g., HeLa or a relevant cancer cell line) are seeded in microplates and allowed to adhere overnight.

  • Cells are pre-incubated with various concentrations of the this compound analogue for a specified time.

  • DNA damage is induced by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2), to stimulate PARP activity.

  • After a short incubation, the cells are fixed, and an immunoassay (e.g., ELISA or immunofluorescence) is performed using an antibody specific for PAR.

  • The signal from the PAR antibody is quantified, and EC50 values are determined by plotting the reduction in PAR levels against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound analogues as PARP inhibitors and the general workflow for their evaluation.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Mechanism of Action DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits PAR Poly (ADP-ribose) (PAR) PARP->PAR synthesizes PARP_Trapping PARP Trapping PARP->PARP_Trapping leads to NAD NAD+ NAD->PARP Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Complex SSB Repair Complex Repair_Proteins->Repair_Complex Repair_Complex->DNA_Damage repairs Replication_Fork Replication Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Quinoline_Carboxamide This compound Analogue Quinoline_Carboxamide->PARP inhibits PARP_Trapping->Replication_Fork stalls

Caption: Mechanism of action of this compound analogues as PARP inhibitors.

Experimental_Workflow cluster_discovery Compound Synthesis & Initial Screening cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Quinoline-6- carboxamide Analogues Biochemical_Screening Biochemical PARP1/2 Inhibition Assay (IC50) Synthesis->Biochemical_Screening Cellular_Assay Cellular PARP Inhibition Assay (EC50) Biochemical_Screening->Cellular_Assay Lead Compounds Cytotoxicity_Assay Cytotoxicity Assays (e.g., BRCA-mutant vs. WT cells) Cellular_Assay->Cytotoxicity_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cytotoxicity_Assay->PK_PD Candidate Compounds Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy

Caption: General experimental workflow for the evaluation of this compound analogues.

Conclusion

This compound analogues represent a versatile and potent class of PARP inhibitors. Their mechanism of action, centered on the competitive inhibition of NAD+ binding and subsequent PARP trapping, has been successfully exploited for the development of anti-cancer therapeutics. The comparative analysis of different analogues reveals that subtle structural modifications can significantly impact their inhibitory potency against PARP1 and PARP2, as well as their cellular efficacy. The standardized experimental protocols outlined in this guide are essential for the systematic evaluation and comparison of novel compounds within this chemical series. Future research in this area will likely focus on optimizing the selectivity and PARP trapping efficiency of these analogues to further improve their therapeutic index.

Safety Operating Guide

Essential Safety & Logistical Information for Handling Quinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment and safe handling procedures for Quinoline-6-carboxamide based on its GHS hazard classifications. No specific Safety Data Sheet (SDS) for this compound was located; therefore, this information is derived from general safety protocols for hazardous chemicals and data for structurally related compounds. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards, necessitating specific personal protective equipment (PPE) to ensure user safety.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedEngineering Controls: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Personal Protective Equipment: Wear standard laboratory attire (lab coat, closed-toe shoes). Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationEngineering Controls: Handle in a chemical fume hood. Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently, especially if contaminated. Wear a lab coat with full-length sleeves.
Serious Eye Irritation H319: Causes serious eye irritationEngineering Controls: Use of a chemical fume hood is recommended. Personal Protective Equipment: Wear chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
Respiratory Irritation H335: May cause respiratory irritationEngineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Personal Protective Equipment: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.

Operational Plan: Step-by-Step Guidance for Safe Handling

This operational plan outlines the procedures for the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation and Weighing:

    • All weighing and preparation of stock solutions must be conducted in a chemical fume hood.

    • Before handling, ensure all required PPE is correctly worn.

    • Use a disposable weighing boat or line the balance with protective film to prevent contamination.

    • Handle the solid with care to avoid generating dust.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a chemical fume hood.

    • Keep containers closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined below.

    • Clean up any spills immediately using appropriate procedures and materials.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Segregate all solid waste (e.g., contaminated gloves, weighing boats, paper towels) into a designated, labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

    • The label should also include the primary hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Ensure waste containers are kept closed except when adding waste.

  • Final Disposal:

    • Arrange for the collection of hazardous waste by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound A Preparation - Don PPE - Work in fume hood B Weighing - Use disposable weigh boat - Minimize dust A->B Proceed with caution C Experimentation - Conduct in fume hood - Keep containers closed B->C Transfer to experiment D Cleanup - Decontaminate surfaces - Remove PPE correctly C->D Post-experiment E Waste Disposal - Segregate solid & liquid waste - Label containers D->E Segregate waste F Final Steps - Wash hands thoroughly - Document work E->F Finalize procedure

Caption: Workflow for the safe handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.